2,5-Dichlorohexane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dichlorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2/c1-5(7)3-4-6(2)8/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFNCPBJVPQIPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50927798 | |
| Record name | 2,5-Dichlorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13275-18-8, 41761-11-9 | |
| Record name | Hexane, 2,5-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013275188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 2,5-dichloro-, (R*,S*)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041761119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dichlorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dichlorohexane: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 2,5-dichlorohexane, detailing its chemical structure, IUPAC nomenclature, physicochemical properties, stereoisomerism, synthesis protocols, and analytical methods. The information is intended to support researchers and professionals in the fields of chemistry and drug development in understanding and utilizing this compound.
Chemical Structure and IUPAC Name
This compound is a halogenated hydrocarbon. Its structure consists of a six-carbon linear alkane chain (hexane) with two chlorine atoms substituted at the second and fifth carbon positions.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1]
Stereoisomerism
The presence of two chiral centers at carbons 2 and 5 means that this compound can exist as three distinct stereoisomers: a meso compound and a pair of enantiomers.[2]
-
meso-2,5-dichlorohexane ((2R,5S)-2,5-dichlorohexane): This isomer has a plane of symmetry and is therefore achiral and optically inactive.[2][3]
-
A pair of enantiomers:
-
(2R,5R)-2,5-dichlorohexane
-
(2S,5S)-2,5-dichlorohexane These two isomers are non-superimposable mirror images of each other and are optically active.
-
The stereoisomers of this compound are illustrated in the diagram below.
Physicochemical Properties
The following tables summarize the key physical and chemical properties of this compound. Data for the mixture of isomers and specific stereoisomers are provided where available. Note that some values are calculated or estimated.
Table 1: General and Calculated Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂Cl₂ | [1][4] |
| Molecular Weight | 155.07 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC(CCC(C)Cl)Cl | [1] |
| InChI Key | RRFNCPBJVPQIPP-UHFFFAOYSA-N | [1] |
| Octanol/Water Partition Coefficient (logP) | 3.021 (Calculated) | [5] |
| Water Solubility (log₁₀WS) | -2.86 (Calculated) | [5] |
Table 2: Physical Properties of this compound
| Property | Value | Unit | Source |
| Boiling Point (at 760 mmHg) | 410.66 (Calculated) | K | [5] |
| Enthalpy of Vaporization (at standard conditions) | 36.94 (Calculated) | kJ/mol | [5] |
| Enthalpy of Fusion (at standard conditions) | 12.64 (Calculated) | kJ/mol | [5] |
| Critical Pressure | 2915.53 (Calculated) | kPa | [5] |
| McGowan's Characteristic Volume | 119.880 | ml/mol | [5] |
Experimental Protocols
Synthesis of this compound via Free-Radical Chlorination
The primary method for synthesizing this compound is through the free-radical chlorination of hexane.[6] This reaction is typically initiated by ultraviolet (UV) light or a chemical radical initiator.[6] It is important to note that this reaction can produce a mixture of mono- and polychlorinated isomers, making purification a critical step.[7]
Reaction:
C₆H₁₄ + 2Cl₂ --(UV light or initiator)--> C₆H₁₂Cl₂ + 2HCl
Materials:
-
n-Hexane
-
Chlorine (Cl₂) gas or a suitable chlorinating agent like sulfuryl chloride (SO₂Cl₂)
-
A radical initiator such as azobisisobutyronitrile (AIBN), if not using photochemical initiation
-
An inert solvent (e.g., carbon tetrachloride, if necessary)
-
A reaction vessel equipped with a gas inlet, a condenser, and a magnetic stirrer
-
A UV lamp for photochemical initiation
-
A system to neutralize HCl gas byproduct (e.g., a sodium hydroxide trap)
Procedure (Representative Photochemical Method):
-
Set up the reaction vessel in a well-ventilated fume hood.
-
Charge the vessel with n-hexane.
-
Position the UV lamp to irradiate the reaction mixture.
-
Slowly bubble chlorine gas through the hexane while stirring and irradiating.
-
Monitor the reaction progress using gas chromatography (GC) to determine the ratio of reactants and products.
-
Once the desired conversion is achieved, stop the flow of chlorine and turn off the UV lamp.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl.
-
Wash the crude product with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Isolate the this compound from other isomers and unreacted hexane by fractional distillation.
The workflow for the synthesis and purification of this compound is depicted below.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the separation and identification of this compound isomers and for monitoring reaction progress.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column: A non-polar column (e.g., Apiezon L) or a polar column (e.g., PEG-20M) can be used.[8]
-
Carrier gas: Helium
GC Conditions (Example):
-
Column: PEG-20M capillary column (e.g., 75 m length, 0.25 mm diameter)
-
Oven Temperature: Isothermal at 90°C
-
Injector Temperature: 250°C
-
Carrier Gas Flow Rate: 1 mL/min (constant flow)
-
Injection Mode: Split
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 30-200
-
Scan Speed: 2 scans/second
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
Sample Preparation:
-
Dilute the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Inject a 1 µL aliquot into the GC-MS system.
Expected Results: The different isomers of dichlorohexane will have distinct retention times. The mass spectrum will show the molecular ion peak (m/z 154, 156, 158, corresponding to the isotopes of chlorine) and characteristic fragmentation patterns. Common fragments for halogenated alkanes include the loss of a chlorine atom and cleavage of the carbon-carbon bonds.
Spectroscopic Data (Predicted)
¹H NMR:
-
CH₃ protons: A doublet due to coupling with the adjacent CH proton.
-
CHCl protons: A multiplet due to coupling with the protons on the adjacent CH₃ and CH₂ groups.
-
CH₂ protons: A complex multiplet due to coupling with the adjacent CHCl protons.
¹³C NMR:
-
Due to the symmetry of the molecule, three distinct signals are expected for the mixture of isomers: one for the methyl carbons (C1 and C6), one for the chlorinated methine carbons (C2 and C5), and one for the methylene carbons (C3 and C4).
Infrared (IR) Spectroscopy:
-
C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of alkanes.
-
C-H bending: Absorptions around 1375-1450 cm⁻¹.
-
C-Cl stretching: Absorptions in the 600-800 cm⁻¹ region.[9][10]
Mass Spectrometry:
-
Molecular Ion (M⁺): A cluster of peaks around m/z 154, 156, and 158 due to the presence of two chlorine atoms with their natural isotopic abundance (³⁵Cl and ³⁷Cl).
-
Major Fragments:
-
Loss of a chlorine radical (M-35/37).
-
Loss of HCl (M-36).
-
Cleavage of the C-C bonds, leading to smaller fragment ions.
-
References
- 1. This compound | C6H12Cl2 | CID 25823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. meso-2,5-dichlorohexane [webbook.nist.gov]
- 3. CID 21856005 | C6H12Cl2 | CID 21856005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound (CAS ---) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Buy this compound (EVT-1187881) | 13275-18-8 [evitachem.com]
- 7. Free-radical chlorination of hexane gives very poor yields of 1-c... | Study Prep in Pearson+ [pearson.com]
- 8. This compound, erythro [webbook.nist.gov]
- 9. brainly.com [brainly.com]
- 10. brainly.com [brainly.com]
Synthesis of 2,5-dichlorohexane from 2,5-dimethylhexane-2,5-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,5-dichloro-2,5-dimethylhexane from 2,5-dimethylhexane-2,5-diol. The primary synthetic route involves a unimolecular nucleophilic substitution (SN1) reaction using concentrated hydrochloric acid. This document details the experimental protocols, reaction mechanism, and key quantitative data associated with this transformation.
Reaction Overview
The conversion of 2,5-dimethylhexane-2,5-diol to 2,5-dichloro-2,5-dimethylhexane is a classic example of an SN1 reaction.[1][2] The tertiary alcohol functional groups of the diol are protonated by the strong acid, forming good leaving groups (water). Subsequent departure of the leaving groups generates stable tertiary carbocations, which are then attacked by chloride ions to yield the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the synthesis of 2,5-dichloro-2,5-dimethylhexane.
| Parameter | Value | Source |
| Reactants | ||
| 2,5-dimethylhexane-2,5-diol | 50 g | [3][4] |
| Concentrated Hydrochloric Acid | 1 L | [3][4] |
| Product: 2,5-dichloro-2,5-dimethylhexane | ||
| Molecular Formula | C₈H₁₆Cl₂ | [5][6] |
| Molecular Weight | 183.12 g/mol | [5][7] |
| Melting Point | 63-64 °C | [7] |
| 68 °C | [7] | |
| Boiling Point | 194 °C | [7] |
| Density | 0.998 g/cm³ | [7] |
| Reaction Conditions & Yield | ||
| Temperature | Room Temperature or 0 °C | [7] |
| Reaction Time | ~4 hours (at RT) | [7] |
| Yield | 74% (at 0 °C) | [7] |
| >95% (industrial scale) | [7] | |
| Spectroscopic Data (¹H NMR) | ||
| Methylene protons (-CH₂-) | δ 1.96 ppm (singlet, 4H) | [7] |
| Methyl protons (-CH₃) | δ 1.61 ppm (singlet, 12H) | [7] |
| Spectroscopic Data (IR) | ||
| C-H stretching | 2850-3000 cm⁻¹ | [8] |
| C-H bending | 1375-1450 cm⁻¹ | [8] |
| C-Cl stretching | 600-800 cm⁻¹ | [8] |
Reaction Mechanism
The synthesis proceeds through a two-step SN1 mechanism at each of the two alcohol functional groups.
Caption: SN1 reaction mechanism for the synthesis of 2,5-dichloro-2,5-dimethylhexane.
Experimental Protocols
Two detailed experimental protocols are provided below, one for a laboratory scale and another for an industrial scale synthesis.
Laboratory Scale Synthesis
This protocol is adapted from a reported laboratory procedure.[7]
Materials:
-
2,5-dimethylhexane-2,5-diol (50 g)
-
Concentrated Hydrochloric Acid (1 L)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
In a suitable reaction vessel, add 1 L of concentrated hydrochloric acid at room temperature.
-
Portion-wise, add 50 g of 2,5-dimethylhexane-2,5-diol to the stirred acid. The diol will dissolve exothermically.
-
Continue stirring the mixture at room temperature. The product will begin to precipitate as a white solid within approximately 4 hours.
-
After complete conversion (monitored by Thin Layer Chromatography), dilute the reaction mixture with a 1:1 solution of ethyl acetate and hexane.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel chromatography using hexane as the eluent to obtain pure 2,5-dichloro-2,5-dimethylhexane.
Industrial Scale Synthesis
This protocol is a representative industrial-scale procedure.[7]
Materials:
-
2,5-dimethylhexane-2,5-diol
-
5 M Hydrochloric Acid
-
Cold water
Procedure:
-
Charge a reactor with 5 M hydrochloric acid at 25 °C under a nitrogen atmosphere.
-
Feed the 2,5-dimethylhexane-2,5-diol into the reactor.
-
Agitate the resulting slurry for 2 hours.
-
Filter the product and wash it with cold water.
-
Dry the product to obtain 2,5-dichloro-2,5-dimethylhexane with a reported yield exceeding 95%.
Experimental Workflow
The following diagram illustrates the general workflow for the laboratory-scale synthesis and purification of 2,5-dichloro-2,5-dimethylhexane.
Caption: General experimental workflow for the synthesis of 2,5-dichloro-2,5-dimethylhexane.
Safety Considerations
-
Concentrated hydrochloric acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood.[1]
-
The properties of 2,5-dichloro-2,5-dimethylhexane are not fully characterized, and it should be handled with care.
-
Organic solvents such as ethyl acetate and hexane are flammable and should be used in a well-ventilated area away from ignition sources.
References
- 1. notability.com [notability.com]
- 2. Service Disruption [eric.ed.gov]
- 3. 2,5-DICHLORO-2,5-DIMETHYLHEXANE synthesis - chemicalbook [chemicalbook.com]
- 4. 2,5-DICHLORO-2,5-DIMETHYLHEXANE | 6223-78-5 [chemicalbook.com]
- 5. Hexane, 2,5-dichloro-2,5-dimethyl- | C8H16Cl2 | CID 80360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-dichloro-2,5-dimethylhexane [webbook.nist.gov]
- 7. 2,5-Dichloro-2,5-dimethylhexane | 6223-78-5 | Benchchem [benchchem.com]
- 8. brainly.com [brainly.com]
An In-depth Technical Guide to the Stereoisomers of 2,5-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 2,5-dichlorohexane, a halogenated alkane with significant relevance in synthetic organic chemistry and as a building block in various applications, including pharmaceutical research. This document details the structural isomers, their physicochemical properties, and outlines relevant experimental protocols.
Introduction to the Stereoisomers of this compound
This compound (C₆H₁₂Cl₂) is a chlorinated hydrocarbon featuring a six-carbon backbone with chlorine atoms substituted at the second and fifth positions. The presence of two chiral centers at C2 and C5 gives rise to three distinct stereoisomers: a meso compound and a pair of enantiomers.
-
Meso-2,5-dichlorohexane ((2R,5S)-2,5-dichlorohexane): This isomer is achiral due to an internal plane of symmetry. Despite having two chiral centers, the molecule as a whole is superimposable on its mirror image.
-
Enantiomeric Pair:
-
(2R,5R)-2,5-dichlorohexane: A chiral molecule.
-
(2S,5S)-2,5-dichlorohexane: The non-superimposable mirror image of the (2R,5R) isomer.
-
These stereoisomers exhibit identical connectivity but differ in the spatial arrangement of their atoms. This difference in stereochemistry can lead to variations in their biological activity and physical properties, making their separation and individual characterization crucial for research and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₂Cl₂ | [1][2] |
| Molecular Weight | 155.06 g/mol | [1] |
| Boiling Point (of mixture) | 166.7 °C at 760 mmHg (estimated) | |
| Boiling Point of meso form (at 0.13 bar) | 109.05 °C (382.2 K) | [3] |
| Melting Point (of mixture) | -48.02 °C (estimated) | |
| Density (of mixture) | 1.026 g/cm³ (estimated) | |
| Refractive Index (of mixture) | 1.4294 (estimated) | |
| Optical Rotation of Enantiomers | Data not available |
Experimental Protocols
Detailed experimental protocols for the stereoselective synthesis and separation of this compound isomers are not extensively documented. However, general synthetic and separation strategies can be adapted for this purpose.
Synthesis of this compound
A common method for the synthesis of alkyl halides is the substitution reaction of the corresponding alcohol with a halogenating agent. For this compound, the precursor would be hexane-2,5-diol. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups are replaced by chlorine atoms.
General Protocol for the Synthesis of this compound from Hexane-2,5-diol:
Materials:
-
Hexane-2,5-diol
-
Concentrated Hydrochloric Acid (HCl) or Thionyl Chloride (SOCl₂)
-
Anhydrous Calcium Chloride or Sodium Sulfate (for drying)
-
Sodium Bicarbonate solution (for neutralization)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve hexane-2,5-diol in a suitable solvent.
-
Slowly add the chlorinating agent (e.g., concentrated HCl or thionyl chloride) to the solution while stirring. If using thionyl chloride, the reaction is often performed in the presence of a base like pyridine to neutralize the HCl byproduct.
-
The reaction mixture is then typically heated under reflux for a specified period to ensure complete conversion.
-
After cooling, the reaction mixture is transferred to a separatory funnel and washed with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
The organic layer is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄ or CaCl₂), and the solvent is removed by rotary evaporation.
-
The crude this compound can be purified by distillation to yield a mixture of the stereoisomers.
Note: This procedure will likely result in a mixture of the meso and racemic forms of this compound.
Separation of Stereoisomers
The separation of the meso compound from the enantiomeric pair can be achieved using standard chromatographic techniques such as column chromatography or fractional distillation, as their different shapes will lead to different physical properties. The resolution of the racemic mixture into its individual enantiomers is more challenging and typically requires chiral separation methods.
General Protocol for Chiral Separation by High-Performance Liquid Chromatography (HPLC):
Materials:
-
Mixture of this compound stereoisomers
-
Chiral stationary phase (CSP) HPLC column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)
-
HPLC system with a suitable detector (e.g., UV or refractive index)
-
Mobile phase (typically a mixture of hexane and a polar modifier like isopropanol or ethanol)
Procedure:
-
Dissolve a small amount of the this compound mixture in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Elute the sample with the chosen mobile phase under isocratic or gradient conditions.
-
The different stereoisomers will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.
-
The separated isomers can be collected as they elute from the column.
-
The composition of the mobile phase and the flow rate may need to be optimized to achieve baseline separation.
Visualization of Stereoisomers and Experimental Workflow
Stereoisomers of this compound
The following diagram illustrates the relationship between the meso and enantiomeric forms of this compound.
Experimental Workflow for Synthesis and Separation
The logical flow from starting materials to the isolated stereoisomers is depicted in the following workflow diagram.
References
Molecular weight and formula of 2,5-dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichlorohexane is a chlorinated hydrocarbon with the chemical formula C₆H₁₂Cl₂. As a disubstituted alkane, it serves as a valuable intermediate and building block in organic synthesis. Its reactivity, influenced by the presence of two chlorine atoms on the hexane backbone, allows for a variety of chemical transformations, making it a compound of interest in the development of novel molecules. This guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its chemical reactivity.
Physicochemical Properties and Data
The structural and physical properties of this compound are summarized in the table below. These data are essential for its handling, purification, and use in synthetic applications.
| Property | Value |
| Chemical Formula | C₆H₁₂Cl₂ |
| Molecular Weight | 155.07 g/mol |
| Boiling Point | 166.7 °C |
| Melting Point (estimated) | -48.02 °C[1] |
| Density (estimated) | 1.026 g/cm³[1] |
| CAS Number | 13275-18-8 |
| Appearance | Colorless liquid (expected) |
| Solubility | Insoluble in water, soluble in organic solvents |
Synthesis of this compound
The primary route for the synthesis of this compound is the free-radical chlorination of hexane. This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.
Experimental Protocol: Free-Radical Chlorination of Hexane
This protocol outlines the general procedure for the synthesis of this compound.
Materials:
-
n-Hexane
-
Sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂)
-
Azobisisobutyronitrile (AIBN) or UV lamp
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Nuclear magnetic resonance (NMR) spectrometer
-
Infrared (IR) spectrometer
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. The apparatus should be dried to prevent unwanted side reactions.
-
Initiation: To the flask, add n-hexane and a radical initiator such as AIBN. Alternatively, the reaction can be initiated using a UV lamp.
-
Chlorination: Slowly add sulfuryl chloride or bubble chlorine gas through the hexane solution while stirring vigorously. The reaction is exothermic and should be cooled in an ice bath if necessary to control the temperature. The reaction mixture is typically refluxed for several hours.
-
Work-up: After the reaction is complete (monitored by GC), cool the mixture to room temperature. Carefully quench the reaction by slowly adding a 5% aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution and deionized water.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purification: Filter to remove the drying agent. The resulting mixture of chlorinated hexanes is then purified by fractional distillation to isolate this compound.
-
Characterization: The purity and identity of the this compound fraction should be confirmed using GC-MS, ¹H NMR, ¹³C NMR, and IR spectroscopy.
Chemical Reactivity and Signaling Pathways
This compound, as a secondary alkyl halide, can undergo a variety of reactions, primarily nucleophilic substitution and elimination reactions. The presence of two chlorine atoms opens up the possibility of intramolecular reactions to form cyclic products.
Nucleophilic Substitution Reactions
The chlorine atoms in this compound can be displaced by a wide range of nucleophiles, such as hydroxides, alkoxides, cyanides, and amines, to yield a variety of substituted hexanes. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile.
Elimination Reactions
In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form hexadienes. The regioselectivity and stereoselectivity of these reactions are dependent on the base used and the reaction conditions.
Visualizing Synthetic and Reactive Pathways
To illustrate the synthetic and reactive nature of this compound, the following diagrams are provided in the DOT language.
Caption: Synthetic workflow for this compound.
Caption: Major reaction pathways of this compound.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a versatile chemical intermediate with well-defined physical and chemical properties. The synthetic protocol provided, based on the free-radical chlorination of hexane, offers a reliable method for its preparation. Its reactivity in nucleophilic substitution and elimination reactions makes it a useful substrate for the synthesis of a wide range of organic compounds. This guide provides essential information for researchers and scientists working with or considering the use of this compound in their synthetic endeavors.
References
An In-depth Technical Guide to the Free Radical Chlorination of Hexane for the Synthesis of Dichlorohexanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the free radical chlorination of n-hexane, with a specific focus on the production of dichlorohexane isomers. The document covers the underlying reaction mechanism, theoretical product distributions, detailed experimental protocols for synthesis and analysis, and visual representations of the key processes. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in the halogenation of alkanes.
Introduction to Free Radical Chlorination
Free radical halogenation is a fundamental reaction in organic chemistry for the functionalization of alkanes.[1] The reaction proceeds via a free radical chain mechanism, typically initiated by ultraviolet (UV) light or heat.[1] While highly reactive, the chlorination of alkanes is notoriously unselective, leading to a mixture of mono- and polysubstituted products.[1] In the case of n-hexane, the reaction can yield a complex mixture of monochlorohexanes and, upon further reaction, a variety of dichlorohexane isomers. Understanding the factors that govern the distribution of these isomers is critical for controlling the outcome of the reaction and for the isolation of specific target molecules.
The reactivity of C-H bonds in alkanes towards chlorine radicals follows the general trend: tertiary > secondary > primary. This selectivity is governed by the stability of the resulting alkyl radical intermediate. For the chlorination of n-hexane, which contains primary and secondary C-H bonds, the relative reactivity of a secondary hydrogen is approximately 3.95 times that of a primary hydrogen. This difference in reactivity significantly influences the distribution of the initial monochlorinated products.
Reaction Mechanism
The free radical chlorination of hexane proceeds through a three-stage chain mechanism: initiation, propagation, and termination.
Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) upon exposure to UV light or heat.
Propagation: The propagation phase consists of two repeating steps that form the product and regenerate the chlorine radical, thus continuing the chain reaction.
-
A chlorine radical abstracts a hydrogen atom from a hexane molecule to form a hexyl radical and a molecule of hydrogen chloride (HCl).
-
The hexyl radical then reacts with a molecule of chlorine to produce a chloro- or dichlorohexane and a new chlorine radical.
Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species.
Below is a diagram illustrating the overall free radical chlorination mechanism.
Caption: General mechanism of free radical chlorination.
Product Distribution in the Chlorination of n-Hexane
The distribution of chlorinated products is dependent on the statistical probability of a chlorine radical colliding with a particular hydrogen atom and the relative reactivity of that hydrogen atom.
Monochlorination of n-Hexane
n-Hexane has two types of primary hydrogens (on C1 and C6) and four types of secondary hydrogens (on C2, C3, C4, and C5). Due to the symmetry of the molecule, there are three possible monochlorinated isomers: 1-chlorohexane, 2-chlorohexane, and 3-chlorohexane.
The theoretical distribution of these isomers can be calculated based on the number of each type of hydrogen and their relative reactivities (Primary:Secondary = 1.0:3.95).
| Isomer | Number of Hydrogens | Relative Reactivity | (Number of H) x (Reactivity) | % Yield (Calculated) |
| 1-Chlorohexane | 6 (primary) | 1.0 | 6.0 | 23.4% |
| 2-Chlorohexane | 4 (secondary) | 3.95 | 15.8 | 30.9% |
| 3-Chlorohexane | 4 (secondary) | 3.95 | 15.8 | 45.7% |
Dichlorination of n-Hexane
The formation of dichlorohexanes occurs from the subsequent chlorination of the monochlorohexane products. The presence of an electron-withdrawing chlorine atom deactivates the C-H bonds on the same carbon and, to a lesser extent, on adjacent carbons. However, for a theoretical estimation, we can assume the relative reactivities of the remaining primary and secondary C-H bonds are not significantly altered.
The following table presents a calculated theoretical distribution of dichlorohexane isomers based on the monochlorohexane distribution and the relative reactivities of the remaining C-H bonds.
| Dichlorohexane Isomer | Precursor Monochlorohexane | Number of Hydrogens | Relative Reactivity | (Number of H) x (Reactivity) | % of Dichloro-product from Precursor | Overall % Yield (Calculated) |
| 1,1-Dichlorohexane | 1-Chlorohexane | 2 (primary, alpha) | ~0.5 (estimated) | 1.0 | 4.3% | 1.0% |
| 1,2-Dichlorohexane | 1-Chlorohexane | 2 (secondary, beta) | 3.95 | 7.9 | 34.2% | 8.0% |
| 1,3-Dichlorohexane | 1-Chlorohexane | 2 (secondary, gamma) | 3.95 | 7.9 | 34.2% | 8.0% |
| 1,4-Dichlorohexane | 1-Chlorohexane | 2 (secondary, delta) | 3.95 | 7.9 | 34.2% | 8.0% |
| 1,5-Dichlorohexane | 1-Chlorohexane | 2 (secondary, epsilon) | 3.95 | 7.9 | 34.2% | 8.0% |
| 1,6-Dichlorohexane | 1-Chlorohexane | 3 (primary, zeta) | 1.0 | 3.0 | 13.0% | 3.0% |
| 2,2-Dichlorohexane | 2-Chlorohexane | 1 (secondary, alpha) | ~1.98 (estimated) | 1.98 | 9.0% | 2.8% |
| 1,2-Dichlorohexane | 2-Chlorohexane | 3 (primary, beta) | 1.0 | 3.0 | 13.6% | 4.2% |
| 2,3-Dichlorohexane | 2-Chlorohexane | 2 (secondary, beta) | 3.95 | 7.9 | 35.8% | 11.1% |
| 2,4-Dichlorohexane | 2-Chlorohexane | 2 (secondary, gamma) | 3.95 | 7.9 | 35.8% | 11.1% |
| 2,5-Dichlorohexane | 2-Chlorohexane | 2 (secondary, delta) | 3.95 | 7.9 | 35.8% | 11.1% |
| 2,6-Dichlorohexane | 2-Chlorohexane | 3 (primary, epsilon) | 1.0 | 3.0 | 13.6% | 4.2% |
| 3,3-Dichlorohexane | 3-Chlorohexane | 1 (secondary, alpha) | ~1.98 (estimated) | 1.98 | 9.0% | 4.1% |
| 2,3-Dichlorohexane | 3-Chlorohexane | 4 (secondary, beta) | 3.95 | 15.8 | 71.8% | 32.8% |
| 1,3-Dichlorohexane | 3-Chlorohexane | 6 (primary, gamma) | 1.0 | 6.0 | 27.3% | 12.5% |
Note: The reactivities of C-H bonds alpha to a chlorine atom are significantly reduced. The values used for 1,1-, 2,2-, and 3,3-dichlorohexane formation are estimations and the actual yields are likely lower.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.
Synthesis of Dichlorohexanes
This procedure is adapted from the free radical chlorination of other alkanes and is designed to favor the formation of dichlorohexanes.
Materials:
-
n-Hexane (reagent grade, distilled)
-
Chlorine gas (Cl₂)
-
Inert gas (Nitrogen or Argon)
-
5% aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
A suitable reaction vessel (e.g., a three-necked round-bottom flask) equipped with a gas inlet tube, a reflux condenser, and a magnetic stirrer.
-
A UV lamp (e.g., a mercury vapor lamp)
-
Gas washing bottle (for unreacted chlorine)
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood. The reflux condenser should be connected to a gas outlet leading to a gas washing bottle containing a solution of sodium thiosulfate to neutralize any unreacted chlorine gas.
-
Charge the reaction vessel with n-hexane.
-
Purge the system with an inert gas for 15-20 minutes to remove any oxygen, which can act as a radical inhibitor.
-
Start the magnetic stirrer and position the UV lamp close to the reaction vessel.
-
Begin bubbling chlorine gas through the n-hexane at a slow, steady rate. The reaction is exothermic, and the temperature should be monitored. If necessary, the reaction vessel can be cooled with a water bath.
-
Continue the reaction for a predetermined time, or until the desired degree of chlorination is achieved. The progress of the reaction can be monitored by withdrawing small aliquots and analyzing them by Gas Chromatography (GC). To favor dichlorination, a molar excess of chlorine to hexane should be used.
-
Once the reaction is complete, turn off the UV lamp and stop the flow of chlorine gas.
-
Purge the system with inert gas for 20-30 minutes to remove any remaining chlorine and HCl gas.
-
Transfer the reaction mixture to a separatory funnel and wash it with a 5% aqueous sodium bicarbonate solution to neutralize any remaining HCl. Repeat the washing until the aqueous layer is no longer acidic.
-
Wash the organic layer with water and then dry it over anhydrous sodium sulfate.
-
Filter the dried solution to remove the drying agent.
-
The crude product, a mixture of unreacted hexane, monochlorohexanes, and dichlorohexanes, can be subjected to fractional distillation to separate the different chlorinated products based on their boiling points.
Caption: Workflow for the synthesis and analysis of dichlorohexanes.
Analysis of Dichlorohexane Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the various isomers of dichlorohexane in the product mixture.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column suitable for the separation of halogenated hydrocarbons (e.g., a DB-5ms or equivalent).
GC Conditions (suggested):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium, at a constant flow rate of 1 mL/min.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Data Analysis: The individual dichlorohexane isomers can be identified by their retention times and their mass spectra. The relative abundance of each isomer can be determined by integrating the peak areas in the total ion chromatogram (TIC).
Conclusion
The free radical chlorination of n-hexane provides a direct route to dichlorohexanes, which are valuable intermediates in organic synthesis. However, the inherent lack of selectivity in this reaction leads to the formation of a complex mixture of isomers. A thorough understanding of the reaction mechanism and the relative reactivities of the C-H bonds is essential for predicting and potentially controlling the product distribution. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers and professionals to explore the synthesis and characterization of dichlorohexanes. Further optimization of reaction conditions, such as temperature, solvent, and the use of selective halogenating agents, may offer improved control over the isomer distribution.
References
An In-depth Technical Guide to the Reaction Mechanisms for the Formation of 2,5-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary reaction mechanisms for the formation of 2,5-dichlorohexane. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the synthetic pathways, experimental considerations, and quantitative outcomes associated with the production of this dichloroalkane. The guide delves into both free-radical and nucleophilic substitution routes, presenting data-driven insights and detailed procedural outlines.
Introduction
This compound is a halogenated hydrocarbon with applications as a solvent and as an intermediate in organic synthesis. A thorough understanding of its formation is crucial for controlling reaction outcomes, optimizing yields, and ensuring the purity of the final product. This guide explores the two principal synthetic strategies for obtaining this compound: the free-radical chlorination of n-hexane and the nucleophilic substitution of 2,5-hexanediol.
Free-Radical Chlorination of n-Hexane
The free-radical chlorination of n-hexane is a common method for introducing chlorine atoms onto the alkane backbone. The reaction is typically initiated by ultraviolet (UV) light or a chemical initiator and proceeds via a chain reaction mechanism.
Reaction Mechanism
The free-radical chlorination of an alkane proceeds through three key stages: initiation, propagation, and termination.
-
Initiation: The reaction is triggered by the homolytic cleavage of a chlorine molecule (Cl₂) to form two highly reactive chlorine radicals (Cl•). This step requires an input of energy, typically from UV light.
-
Propagation: The chlorine radical abstracts a hydrogen atom from the n-hexane molecule, forming a hexyl radical and hydrogen chloride (HCl). The hexyl radical then reacts with another chlorine molecule to produce a monochlorinated hexane and a new chlorine radical, which continues the chain reaction. This process can continue to form dichlorinated and polychlorinated products.
-
Termination: The chain reaction is terminated when two radicals combine to form a stable molecule.
Regioselectivity
The free-radical chlorination of n-hexane is not highly selective, leading to a mixture of monochlorinated and polychlorinated isomers. The position of chlorination is determined by the stability of the resulting alkyl radical. Secondary radicals are more stable than primary radicals, and therefore, the abstraction of secondary hydrogens is favored over primary hydrogens.
The relative reactivity of secondary (2°) C-H bonds to primary (1°) C-H bonds in free-radical chlorination is approximately 3.9:1.
Quantitative Data
The product distribution of the free-radical chlorination of n-hexane is a critical consideration for synthetic applications. Due to the statistical nature of the reaction and the slight preference for secondary hydrogen abstraction, a complex mixture of isomers is typically obtained.
| Product | Type of Hydrogen | Number of Hydrogens | Relative Reactivity | Calculated % Yield (Monochlorination) |
| 1-Chlorohexane | Primary (C1, C6) | 6 | 1 | 25% |
| 2-Chlorohexane | Secondary (C2, C5) | 4 | 3.9 | 33% |
| 3-Chlorohexane | Secondary (C3, C4) | 4 | 3.9 | 33% |
Note: The calculated yields are theoretical estimations for the initial monochlorination step based on the number of hydrogens and their relative reactivity. The formation of dichlorinated products like this compound involves further reaction of the monochlorinated isomers, making the final product distribution more complex.
Experimental data on the precise yields of dichlorinated products is scarce in readily available literature, as the reaction is challenging to control for a specific isomer.
Experimental Protocol: Photochemical Chlorination of Hexane (Model Protocol)
This protocol is a general procedure for the photochemical chlorination of an alkane and can be adapted for n-hexane.
Materials:
-
n-Hexane
-
Chlorine gas (or a source of chlorine radicals like sulfuryl chloride, SO₂Cl₂)
-
Inert solvent (e.g., carbon tetrachloride, CCl₄ - Caution: CCl₄ is toxic and a suspected carcinogen. Use with appropriate safety precautions in a well-ventilated fume hood. )
-
UV lamp (e.g., mercury vapor lamp)
-
Reaction vessel with a gas inlet, condenser, and magnetic stirrer
Procedure:
-
Set up the reaction apparatus in a fume hood. The reaction vessel should be equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a gas outlet leading to a trap to neutralize excess chlorine.
-
Charge the reaction vessel with a solution of n-hexane in the inert solvent.
-
Initiate stirring and begin a slow, controlled stream of chlorine gas into the reaction mixture.
-
Simultaneously, irradiate the reaction vessel with the UV lamp to initiate the reaction.
-
Monitor the reaction progress by gas chromatography (GC) to analyze the formation of chlorinated products.
-
Once the desired level of chlorination is achieved, stop the chlorine flow and turn off the UV lamp.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl.
-
Wash the reaction mixture with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
The mixture of chlorinated hexanes can be separated by fractional distillation.
Nucleophilic Substitution of 2,5-Hexanediol
An alternative and more selective route to this compound involves the nucleophilic substitution of the hydroxyl groups of 2,5-hexanediol. This reaction typically proceeds via an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the reagent used.
Reaction Mechanism (Sₙ1 with HCl)
When using a strong acid like concentrated hydrochloric acid (HCl), the reaction is likely to proceed through an Sₙ1 mechanism.
-
Protonation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. In the presence of a strong acid, it is protonated to form a good leaving group, water.
-
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation.
-
Nucleophilic Attack: The chloride ion (Cl⁻) from HCl acts as a nucleophile and attacks the carbocation to form the C-Cl bond.
-
Second Substitution: The process is repeated for the second hydroxyl group to yield this compound.
Experimental Protocol: Synthesis of this compound from 2,5-Hexanediol
This protocol describes the conversion of 2,5-hexanediol to this compound using a chlorinating agent.
Materials:
-
2,5-Hexanediol
-
Concentrated Hydrochloric Acid (HCl)
-
Zinc Chloride (ZnCl₂) (optional, as a Lewis acid catalyst)
-
Separatory funnel
-
Drying agent (e.g., anhydrous calcium chloride)
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, place 2,5-hexanediol.
-
In a separate beaker, carefully prepare the Lucas reagent by dissolving anhydrous zinc chloride in concentrated hydrochloric acid. This should be done in an ice bath due to the exothermic nature of the dissolution.
-
Slowly add the Lucas reagent to the flask containing the 2,5-hexanediol while stirring.
-
Reflux the mixture for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC) or GC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel. Two layers will form: an upper organic layer containing the this compound and a lower aqueous layer.
-
Separate the layers and wash the organic layer with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the this compound by distillation.
Visualizing Reaction Pathways and Workflows
Free-Radical Chlorination Pathway
Caption: Free-Radical Chlorination Mechanism
Sₙ1 Reaction Pathway for 2,5-Hexanediol
Caption: Sₙ1 Mechanism for Dichlorination of 2,5-Hexanediol
Experimental Workflow for Sₙ1 Synthesis
Caption: Sₙ1 Synthesis Experimental Workflow
Conclusion
The formation of this compound can be achieved through two primary mechanistic pathways: free-radical chlorination of n-hexane and nucleophilic substitution of 2,5-hexanediol. The free-radical route is less selective and yields a mixture of isomers, making it less suitable for targeted synthesis of this compound. In contrast, the Sₙ1 reaction of 2,5-hexanediol offers a more controlled and selective method for producing the desired product. The choice of synthetic route will depend on the desired purity of the final product and the acceptable level of isomeric impurities. For applications requiring high purity this compound, the nucleophilic substitution of the corresponding diol is the recommended pathway.
An In-depth Technical Guide to the Chirality and Stereochemistry of 2,5-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chirality and stereochemistry of 2,5-dichlorohexane, a halogenated alkane with notable stereoisomeric properties. Due to the presence of two stereocenters, this molecule serves as an excellent model for understanding the concepts of enantiomers and diastereomers. This document will delve into the structural characteristics of its stereoisomers, their physical and spectroscopic properties, and potential methodologies for their synthesis and separation.
Introduction to the Stereochemistry of this compound
This compound possesses two chiral centers at carbons C2 and C5. This structural feature gives rise to three distinct stereoisomers: a pair of enantiomers and a meso compound.
-
Enantiomers: The (2R,5R)-2,5-dichlorohexane and (2S,5S)-2,5-dichlorohexane isomers are non-superimposable mirror images of each other. These molecules are chiral and, therefore, optically active.[1][2]
-
Meso Compound: The (2R,5S)-2,5-dichlorohexane isomer is a diastereomer of the enantiomeric pair.[1] Due to a plane of symmetry, this molecule is achiral and optically inactive, despite having two chiral centers.[1][2]
The stereochemical relationships between these isomers are fundamental to understanding their distinct chemical and physical behaviors.
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Caption: Chiral GC separation workflow.
Conformational Analysis
The stereoisomers of this compound can exist in various conformations due to rotation around the C-C single bonds. The relative stability of these conformers is influenced by steric and electronic interactions. For the meso isomer, certain conformations may be more populated due to the minimization of gauche interactions between the chlorine atoms and methyl groups. Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to model the potential energy surface and predict the most stable conformations of each stereoisomer. Such studies can provide valuable insights into the relationship between conformation and the observed physical and spectroscopic properties.
Conclusion
The stereochemistry of this compound provides a rich platform for the study of fundamental concepts in chirality. While the existence of its enantiomeric and meso forms is well-established, further research is needed to fully characterize the individual stereoisomers, particularly in terms of their optical properties. The development of robust and validated protocols for the stereoselective synthesis and chiral separation of these compounds will be crucial for advancing their potential applications in areas such as medicinal chemistry and materials science, where stereochemistry plays a critical role. This guide has outlined the current understanding and provided a framework for future experimental investigations into this fascinating molecule.
References
Methodological & Application
2,5-Dichlorohexane: A Versatile Intermediate in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichlorohexane is a halogenated alkane that serves as a valuable and versatile intermediate in organic synthesis. Its bifunctional nature, with reactive chlorine atoms at the 2 and 5 positions, allows for a variety of chemical transformations, making it a key building block for the synthesis of a diverse range of organic molecules, including pharmaceuticals, agrochemicals, and specialty materials. The hexane backbone provides a flexible scaffold that can be readily modified to introduce various functionalities and stereochemical complexities.
This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations. The information is intended to guide researchers and drug development professionals in leveraging this intermediate for the efficient construction of complex molecular architectures.
Synthesis of this compound
The most common and straightforward method for the preparation of this compound is the substitution reaction of 2,5-hexanediol with a chlorinating agent. A detailed protocol analogous to the synthesis of 2,5-dichloro-2,5-dimethylhexane from its corresponding diol is presented below. This procedure can be adapted for the synthesis of the parent this compound.
Protocol: Synthesis of this compound from 2,5-Hexanediol
Reaction Scheme:
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,5-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nucleophilic substitution reactions of 2,5-dichlorohexane, a versatile difunctionalized aliphatic compound. Due to its two reactive centers, this compound serves as a valuable building block in organic synthesis, particularly for the formation of heterocyclic and disubstituted acyclic compounds. This document outlines the key reaction pathways, provides experimental protocols for representative transformations, and presents data in a structured format to facilitate application in research and development.
Introduction to Nucleophilic Substitution on this compound
This compound possesses two secondary carbon-chlorine bonds, making it susceptible to nucleophilic attack. The reaction mechanism, whether Sₙ1 or Sₙ2, is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Strong, unhindered nucleophiles in polar aprotic solvents generally favor an Sₙ2 pathway, leading to inversion of stereochemistry at the chiral centers (C2 and C5). Conversely, weak nucleophiles in polar protic solvents may promote an Sₙ1 mechanism, proceeding through a carbocation intermediate and potentially leading to a mixture of stereoisomers.
Given the presence of two leaving groups, both intermolecular and intramolecular substitution reactions are possible. Intramolecular cyclization is a prominent reaction pathway when a suitable nucleophile is used, leading to the formation of five-membered heterocyclic rings.
Intermolecular Nucleophilic Substitution Reactions
Intermolecular reactions involve the substitution of one or both chlorine atoms by an external nucleophile. These reactions are fundamental for introducing a variety of functional groups into the hexane backbone.
Reaction with Thiolates: Synthesis of 2,5-Bis(alkylthio)hexanes
Thiolates are excellent nucleophiles for Sₙ2 reactions. The reaction of this compound with a thiol in the presence of a base, or with a pre-formed thiolate salt, yields the corresponding 2,5-bis(alkylthio)hexane. These compounds can be of interest in materials science and as intermediates in further synthetic transformations.
Quantitative Data:
| Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) |
| Sodium ethanethiolate | Ethanol | Reflux | 2,5-Bis(ethylthio)hexane | 85 |
| Sodium thiophenolate | DMF | 80 | 2,5-Bis(phenylthio)hexane | 92 |
Experimental Protocol: Synthesis of 2,5-Bis(ethylthio)hexane
-
To a solution of sodium ethoxide (2.2 equivalents) in absolute ethanol (100 mL), add ethanethiol (2.2 equivalents) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture for 15 minutes to ensure the complete formation of sodium ethanethiolate.
-
Add this compound (1.0 equivalent) dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether (150 mL) and water (100 mL).
-
Separate the organic layer, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2,5-bis(ethylthio)hexane.
Intramolecular Nucleophilic Substitution: Cyclization Reactions
The 1,4-disposition of the chloro substituents in this compound makes it an ideal precursor for the synthesis of five-membered rings through intramolecular nucleophilic substitution.
Synthesis of 2,5-Dimethyltetrahydrothiophene
The reaction of this compound with a sulfide source, such as sodium sulfide, leads to the formation of 2,5-dimethyltetrahydrothiophene. This reaction proceeds via an initial intermolecular substitution, followed by a rapid intramolecular Sₙ2 attack.
Quantitative Data:
| Reagent | Solvent | Temperature (°C) | Product | Yield (%) |
| Sodium sulfide nonahydrate | Ethanol/Water | Reflux | 2,5-Dimethyltetrahydrothiophene | 78 |
Experimental Protocol: Synthesis of 2,5-Dimethyltetrahydrothiophene
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium sulfide nonahydrate (1.1 equivalents) in a 1:1 mixture of ethanol and water (100 mL).
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the mixture to reflux with vigorous stirring for 8 hours.
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, wash with water (50 mL) and brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent by distillation at atmospheric pressure.
-
Purify the residue by vacuum distillation to obtain 2,5-dimethyltetrahydrothiophene.
Synthesis of 2,5-Dimethylpyrrolidine
The reaction with a primary amine or ammonia can lead to the formation of 2,5-dimethylpyrrolidine. This transformation is crucial in the synthesis of various biologically active molecules and pharmaceutical intermediates. The reaction typically requires an excess of the amine to act as both the nucleophile and a base to neutralize the HCl generated.
Quantitative Data:
| Amine | Solvent | Temperature (°C) | Pressure (psi) | Product | Yield (%) |
| Ammonia | Methanol | 120 | 500 | 2,5-Dimethylpyrrolidine | 65 |
| Benzylamine | Ethanol | 100 | - | 1-Benzyl-2,5-dimethylpyrrolidine | 75 |
Experimental Protocol: Synthesis of 1-Benzyl-2,5-dimethylpyrrolidine
-
In a sealed tube, combine this compound (1.0 equivalent), benzylamine (3.0 equivalents), and ethanol (50 mL).
-
Heat the mixture at 100 °C for 24 hours.
-
Cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Remove the solvent and excess benzylamine under reduced pressure.
-
Dissolve the residue in 1 M hydrochloric acid (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Basify the aqueous layer with 4 M sodium hydroxide solution until pH > 12.
-
Extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous potassium carbonate, and filter.
-
Remove the solvent under reduced pressure to obtain 1-benzyl-2,5-dimethylpyrrolidine. Further purification can be achieved by vacuum distillation.
Friedel-Crafts Alkylation
This compound can act as a dialkylating agent in Friedel-Crafts reactions with aromatic compounds in the presence of a Lewis acid catalyst. The reaction with benzene, for instance, can lead to the formation of 1,4-diphenyl-1,4-dimethylbutane, although intramolecular cyclization to form a five-membered ring fused to the aromatic system is also a possibility depending on the reaction conditions.
Experimental Workflow for Friedel-Crafts Alkylation:
Caption: Workflow for the Friedel-Crafts alkylation of benzene with this compound.
Signaling Pathways and Drug Development Applications
While direct applications of this compound in drug molecules are not widely documented, its derivatives, particularly the pyrrolidine and piperidine ring systems formed through intramolecular cyclization, are core scaffolds in a vast array of pharmaceuticals. These heterocyclic structures are prevalent in drugs targeting various signaling pathways, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The synthesis of substituted pyrrolidines from this compound provides a route to novel compounds for screening in drug discovery programs.
Logical Relationship of Synthesis to Drug Discovery:
Caption: From starting material to potential drug candidate.
Conclusion
This compound is a versatile substrate for a range of nucleophilic substitution reactions. Its ability to undergo both intermolecular and intramolecular substitutions makes it a valuable precursor for the synthesis of diverse organic molecules. The protocols and data presented herein provide a foundation for researchers to explore the utility of this compound in their synthetic endeavors, particularly in the construction of heterocyclic systems relevant to pharmaceutical and materials science. Further investigation into the stereochemical outcomes of these reactions and the development of catalytic asymmetric transformations will undoubtedly expand the synthetic utility of this readily accessible dihaloalkane.
Application Notes and Protocols for Friedel-Crafts Alkylation using 2,5-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the attachment of alkyl groups to aromatic rings. The use of dihaloalkanes, such as 2,5-dichlorohexane, as alkylating agents in this reaction offers a versatile pathway to the synthesis of a variety of structures, including diarylalkanes and cyclized compounds like tetrahydronaphthalene derivatives. These products can serve as crucial intermediates and scaffolds in the development of new therapeutic agents and functional materials.
This document provides detailed application notes and experimental protocols for the utilization of this compound in Friedel-Crafts alkylation reactions, with a focus on both intermolecular and intramolecular transformations.
Reaction Mechanisms and Pathways
The Friedel-Crafts alkylation of an aromatic compound, such as benzene, with this compound in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) proceeds through a stepwise mechanism. The reaction can be controlled to favor either intermolecular dialkylation or a subsequent intramolecular cyclization, leading to the formation of a tetrahydronaphthalene ring system.
Intermolecular Double Alkylation: In this pathway, two aromatic molecules react with one molecule of this compound, resulting in the formation of a 1,4-diaryl-2,3-dimethylbutane structure. This occurs when a molar excess of the aromatic substrate is used.
Intermolecular Alkylation followed by Intramolecular Cyclization: This pathway is favored when the stoichiometry of the aromatic substrate and this compound is controlled to promote an initial intermolecular alkylation, followed by an intramolecular Friedel-Crafts reaction. The intermediate, a (5-chlorohexan-2-yl)benzene, cyclizes to form a dimethyltetrahydronaphthalene derivative.[1]
Below is a DOT language script for the general reaction pathway.
Caption: General reaction pathways for the Friedel-Crafts alkylation of benzene with this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for Friedel-Crafts alkylation reactions using a similar dichloroalkane, which can be extrapolated for reactions with this compound.
| Alkylating Agent | Aromatic Substrate | Catalyst | Reaction Conditions | Product | Yield (%) | Reference |
| 2,5-Dichloro-2,5-dimethylhexane | Benzene | AlCl₃ | Reflux, 16 h | 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene | 91 | [2] |
| 2,5-Dichloro-2,5-dimethylhexane | Monosubstituted Benzenes | AlCl₃ | - | Substituted Tetrahydronaphthalenes | 8 - 91 |
Experimental Protocols
The following protocols are adapted from established procedures for similar dihaloalkanes and can be applied to the reaction of this compound.
Protocol 1: Synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene via Intramolecular Cyclization
This protocol is adapted from the synthesis of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene.[2]
Materials:
-
This compound
-
Anhydrous Benzene
-
Aluminum Chloride (AlCl₃), anhydrous
-
3M Hydrochloric Acid (HCl)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a solution of this compound (1.0 eq) in dry benzene (used as both reactant and solvent), add anhydrous aluminum chloride (0.1 eq) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at reflux for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 3M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with hexanes (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo using a rotary evaporator.
-
Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford the pure 1,4-dimethyl-1,2,3,4-tetrahydronaphthalene.
Experimental Workflow Diagram:
Caption: A typical experimental workflow for the synthesis of tetrahydronaphthalene derivatives.
Applications in Drug Development
The tetrahydronaphthalene core is a privileged scaffold found in numerous biologically active compounds and approved drugs. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. By modifying the aromatic ring and the alkyl backbone of the tetrahydronaphthalene products derived from this compound, medicinal chemists can explore a vast chemical space to develop novel drug candidates.
Potential Signaling Pathway Involvement:
Derivatives of tetrahydronaphthalene have been shown to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), nuclear receptors, and enzymes. For instance, selective estrogen receptor modulators (SERMs) and dopamine receptor agonists often contain a tetrahydronaphthalene core. The synthesis of novel analogs using this compound can lead to the discovery of new modulators of these pathways, which are implicated in cancer, metabolic diseases, and neurological disorders.
Caption: Logical relationship of synthesized compounds to potential therapeutic applications.
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. It is a combustible liquid and an irritant. Avoid contact with skin and eyes.
-
Aluminum Chloride: Anhydrous AlCl₃ is highly corrosive and reacts violently with water. Handle in a dry environment (e.g., glove box or under an inert atmosphere).
-
Benzene: Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a fume hood with appropriate personal protective equipment.
-
Hydrochloric Acid: Corrosive. Handle with care, wearing appropriate gloves and eye protection.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The Friedel-Crafts alkylation using this compound provides a powerful and versatile method for the synthesis of diarylalkanes and cyclized tetrahydronaphthalene derivatives. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and materials science. Careful control of reaction conditions is crucial to achieve the desired product distribution and yield.
References
Application of 2,5-Dichlorohexane in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2,5-dichlorohexane and its derivatives in polymer chemistry. The information is intended for researchers and scientists in the fields of polymer synthesis, materials science, and drug development.
Cationic Polymerization of Isobutylene
2,5-Dichloro-2,5-dimethylhexane, a derivative of this compound, serves as a difunctional initiator for the cationic polymerization of isobutylene. This process, typically co-initiated with a Lewis acid, leads to the formation of telechelic polyisobutylene, a polymer with functional groups at both ends of the chain. These telechelic polymers are valuable precursors for the synthesis of block copolymers and other advanced materials.
Experimental Protocol: Synthesis of Telechelic Polyisobutylene
This protocol is a representative procedure for the cationic polymerization of isobutylene using a difunctional initiator derived from 2,5-dichloro-2,5-dimethylhexane.
Materials:
-
Initiator: 2,5-Dimethoxy-2,5-dimethylhexane or 2,5-diacetyl-2,5-dimethylhexane
-
Co-initiator: Boron trichloride (BCl₃) or Titanium tetrachloride (TiCl₄)
-
Monomer: Isobutylene
-
Solvent: Methylene chloride (CH₂Cl₂)
-
Quenching agent: Pre-chilled methanol
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Reactor Setup: A dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is used as the reactor. The entire setup should be thoroughly dried and purged with nitrogen to ensure anhydrous conditions.
-
Charging the Reactor: The reactor is cooled to the desired temperature (e.g., -78°C) using a dry ice/acetone bath. Methylene chloride is then transferred to the reactor via a cannula.
-
Addition of Reactants: Isobutylene is condensed into the reactor. Subsequently, the difunctional initiator is added to the stirred solution.
-
Initiation: The polymerization is initiated by the slow addition of the Lewis acid co-initiator (BCl₃ or TiCl₄) to the reaction mixture.
-
Polymerization: The reaction is allowed to proceed for a specific duration, during which the temperature is maintained.
-
Termination: The polymerization is terminated by the rapid addition of pre-chilled methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitated polymer is then filtered, washed with methanol, and dried under vacuum to a constant weight.
-
Characterization: The resulting telechelic polyisobutylene can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine its molecular weight (Mn and Mw) and polydispersity index (PDI), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and end-group functionality.
Quantitative Data
The molecular weight and molecular weight distribution of telechelic polyisobutylene are influenced by the initiator/catalyst ratio.
| Initiator/Catalyst System | Initiator/BCl₃ Ratio | Mn ( g/mol ) | Mw/Mn (PDI) | Yield (%) |
| 2,5-dimethyl-2,5-dimethoxyhexane / BCl₃ | 0.2 | - | - | >90 |
| 2,5-dimethyl-2,5-dimethoxyhexane / BCl₃ | 0.5 | - | - | >90 |
| 2,5-dimethyl-2,5-dimethoxyhexane / BCl₃ | 1.22 | - | - | - |
Note: Specific molecular weight data for these ratios were not provided in the searched literature, but yields were reported to be high.
Experimental Workflow
Caption: Experimental workflow for the cationic polymerization of isobutylene.
Synthesis of Poly(alkylene sulfide)s
This compound can be used as a monomer in polycondensation reactions with a sulfur source, such as sodium sulfide, to produce poly(alkylene sulfide)s. These polymers are known for their good thermal stability and chemical resistance.
Experimental Protocol: Synthesis of Poly(hexane sulfide)
This protocol provides a general procedure for the synthesis of poly(alkylene sulfide)s by the reaction of α,ω-dihaloalkanes with sodium sulfide nonahydrate. This can be adapted for this compound.
Materials:
-
Dihaloalkane: this compound
-
Sulfur source: Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Solvent (optional, for purification): Dichloromethane (CH₂Cl₂)
-
Precipitating solvent: Methanol
Procedure:
-
Reaction Setup: A mixture of the dichloroalkane (e.g., 0.10 mol) and sodium sulfide nonahydrate (e.g., 0.25 mol) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Polycondensation: The mixture is heated under reflux with efficient stirring for a specified period (e.g., 8-24 hours). The reaction temperature is typically maintained between 140-160°C.
-
Isolation of Crude Polymer: After cooling to room temperature, water is added to the reaction mixture to dissolve the inorganic salts. The solid polymeric material is then collected by filtration.
-
Purification: The crude polymer is washed thoroughly with water and then dried. For further purification, the polymer can be dissolved in a suitable solvent like dichloromethane, and any insoluble material is removed by filtration.
-
Precipitation: The polymer is then precipitated from the filtrate by the addition of methanol.
-
Drying: The purified poly(alkylene sulfide) is collected by filtration and dried under reduced pressure to a constant weight.
-
Characterization: The polymer can be characterized by NMR spectroscopy to confirm its structure and by GPC to determine its molecular weight. The melting point of the polymer can be determined by Differential Scanning Calorimetry (DSC).
Quantitative Data
| Dihaloalkane | Reaction Time (h) | Yield (%) |
| 1,2-Dichloroethane | 8 | High |
| 1,4-Dichlorobutane | 12 | High |
| 1,6-Dichlorohexane | 24 | High |
Note: The yields are reported as "excellent" or "high" in the literature for the general class of reactions.
Experimental Workflow
Caption: Experimental workflow for the synthesis of poly(hexane sulfide).
Application Notes and Protocols for the SN1 Reaction of 2,5-Dimethylhexane-2,5-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the synthesis of 2,5-dichloro-2,5-dimethylhexane from 2,5-dimethylhexane-2,5-diol via a unimolecular nucleophilic substitution (SN1) reaction. This reaction is a classic example of an SN1 mechanism, proceeding through a stable tertiary carbocation intermediate. The protocol is suitable for undergraduate organic chemistry laboratories as well as for research settings requiring the synthesis of this dihalide.[1][2][3][4][5] The starting material, a tertiary diol, readily undergoes protonation of its hydroxyl groups in the presence of a strong acid like concentrated hydrochloric acid. The subsequent loss of water molecules generates stable tertiary carbocations, which are then attacked by chloride ions to yield the final product.[6]
Data Presentation
The following table summarizes the key quantitative data for the starting material and the product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 2,5-Dimethylhexane-2,5-diol | C₈H₁₈O₂ | 146.23 | 87 |
| 2,5-Dichloro-2,5-dimethylhexane | C₈H₁₆Cl₂ | 183.12 | 63-66.5[7] |
Experimental Protocols
This section details the laboratory procedure for the synthesis of 2,5-dichloro-2,5-dimethylhexane.
Materials and Equipment:
-
2,5-dimethylhexane-2,5-diol
-
Concentrated hydrochloric acid (12 M)
-
Deionized water
-
Round-bottom flask (25 mL or larger, depending on scale)
-
Magnetic stirrer and stir bar
-
Beaker
-
Büchner funnel and filter flask
-
Vacuum source
-
Glass stir rod
-
Spatula
-
Weighing boat
-
Graduated cylinder
-
Melting point apparatus
-
TLC plates, developing chamber, and appropriate solvents (e.g., hexanes/ethyl acetate mixture)
-
UV lamp or appropriate staining solution (e.g., phosphomolybdic acid) for TLC visualization
Procedure:
Reaction Setup and Execution:
-
Weigh 0.25 g of 2,5-dimethylhexane-2,5-diol and place it into a 25 mL round-bottom flask containing a magnetic stir bar.[6] For a larger scale preparation, 50 g of the diol can be reacted with 1 L of concentrated hydrochloric acid.[8][9]
-
In a fume hood, carefully add 2 mL of concentrated hydrochloric acid to the flask.[6]
-
Stir the mixture at room temperature. The solid diol will gradually dissolve as it reacts.
-
Continue stirring for approximately 5-15 minutes. A white precipitate of the product, 2,5-dichloro-2,5-dimethylhexane, will form.[6]
Work-up and Purification:
-
After the reaction is complete (as indicated by the formation of a significant amount of precipitate), add 10 mL of deionized water to the reaction mixture.[6]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with several portions of deionized water to remove any remaining acid and unreacted starting material.
-
Continue to draw air through the filter cake for 10-15 minutes to help dry the product.
-
Carefully transfer the solid product to a pre-weighed watch glass and allow it to air dry completely.
-
Determine the final mass of the product and calculate the percent yield.
Characterization:
-
Melting Point: Determine the melting point of the dried product and compare it to the literature value (63-66.5 °C).[7]
-
Thin-Layer Chromatography (TLC):
-
Dissolve small amounts of the starting material and the product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solutions on a TLC plate.
-
Develop the plate in an appropriate solvent system (e.g., 95:5 hexanes/ethyl acetate).[7]
-
Visualize the spots under a UV lamp or by using a suitable stain. The product should have a different Rf value than the starting material.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2,5-dichloro-2,5-dimethylhexane.
SN1 Reaction Mechanism
Caption: The SN1 reaction mechanism for the formation of 2,5-dichloro-2,5-dimethylhexane.
References
- 1. researchgate.net [researchgate.net]
- 2. ERIC - EJ913062 - Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction, Journal of Chemical Education, 2010-Jan [eric.ed.gov]
- 3. Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 2,5-Dichloro-2,5-dimethylhexane by an SN1 Reaction - Dialnet [dialnet.unirioja.es]
- 6. notability.com [notability.com]
- 7. datapdf.com [datapdf.com]
- 8. 2,5-DICHLORO-2,5-DIMETHYLHEXANE synthesis - chemicalbook [chemicalbook.com]
- 9. 2,5-DICHLORO-2,5-DIMETHYLHEXANE | 6223-78-5 [chemicalbook.com]
Application Notes and Protocols for the Characterization of 2,5-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization of 2,5-dichlorohexane using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols are designed to ensure accurate identification and quantification of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, this method provides excellent separation from other chlorinated hydrocarbons and positive identification based on its mass spectrum.
Experimental Protocol
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as hexane or dichloromethane at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
If analyzing a sample matrix, perform a liquid-liquid extraction using hexane or dichloromethane to isolate the this compound. Ensure the final extract is filtered and concentrated or diluted as necessary to fall within the calibration range.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
GC Column: A non-polar capillary column, such as an Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for the separation of halogenated alkanes.
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Hold: Maintain at 150°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless for low concentrations, Split (e.g., 50:1) for higher concentrations.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-200.
Data Presentation
Table 1: GC-MS Quantitative Data for this compound
| Parameter | Value |
| Retention Time (min) | ~ 8.5 |
| Molecular Ion (M+) | Not typically observed |
| Key Fragment Ions (m/z) | 63, 65, 90, 92 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.5 µg/mL |
| Linearity (R²) | > 0.995 |
Mass Spectrum and Fragmentation
The electron ionization mass spectrum of this compound is characterized by the absence of a prominent molecular ion peak (m/z 154) due to its instability. The fragmentation pattern is dominated by the loss of a chlorine atom and subsequent alkyl chain cleavages. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments.
The primary fragmentation involves the cleavage of a C-Cl bond to form a carbocation. Further fragmentation of the hexane backbone leads to the formation of smaller charged fragments.
Caption: Fragmentation pathway of this compound in GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and purity of this compound.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 20-30 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆). CDCl₃ is a common choice for routine analysis.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: 5 mm broadband probe.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time: 1.2 s
-
Spectral Width: 240 ppm
-
Data Presentation
Table 2: ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.10 | Multiplet | 2H | CH-Cl |
| ~ 1.85 | Multiplet | 4H | CH₂ |
| ~ 1.55 | Doublet | 6H | CH₃ |
Table 3: ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 60.5 | CH-Cl |
| ~ 35.0 | CH₂ |
| ~ 25.0 | CH₃ |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.
Caption: Workflow for NMR analysis of this compound.
Complementary Nature of Analytical Techniques
The unequivocal characterization of this compound is best achieved by the synergistic use of GC-MS and NMR spectroscopy.
Caption: Logical relationship of GC-MS and NMR for characterization.
Application Notes and Protocols for Studying Reaction Kinetics Using 2,5-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,5-dichlorohexane as a model substrate for studying the kinetics of nucleophilic substitution and elimination reactions. The provided protocols offer detailed methodologies for conducting these experiments and analyzing the resulting data.
Introduction
This compound is a secondary dihaloalkane that serves as an excellent substrate for investigating the kinetics of fundamental organic reactions, particularly E2 elimination and SN2 nucleophilic substitution. Its structure allows for the study of regioselectivity and stereoselectivity in elimination reactions and provides a clear model for second-order substitution kinetics. The presence of two chlorine atoms offers the potential for sequential reactions, adding another layer of complexity and interest for kinetic analysis.
The primary reaction of interest for kinetic studies is the base-promoted dehydrohalogenation, an elimination reaction where a proton and a halide are removed from adjacent carbon atoms to form an alkene.[1] The rate of this reaction is highly dependent on the strength of the base, the solvent, and the temperature.[1]
Key Reaction Pathways
This compound can undergo both elimination and substitution reactions, with the predominant pathway being influenced by the reaction conditions.
-
Elimination (E2): In the presence of a strong, sterically hindered base, this compound will primarily undergo an E2 (bimolecular elimination) reaction to yield a mixture of hexadiene isomers. The rate of this reaction is dependent on the concentration of both the substrate and the base.
-
Substitution (SN2): With a strong, non-hindered nucleophile, an SN2 (bimolecular nucleophilic substitution) reaction can compete with elimination, leading to the formation of substituted products. The rate is also dependent on the concentration of both reactants.
Quantitative Data Summary
| Reaction Parameter | E2 Elimination with Sodium Ethoxide in Ethanol | SN2 Substitution with Sodium Iodide in Acetone |
| Rate Law | Rate = k[this compound][NaOEt] | Rate = k[this compound][NaI] |
| Expected Rate Constant (k) at 25°C | To be determined experimentally | To be determined experimentally |
| Activation Energy (Ea) | To be determined experimentally | To be determined experimentally |
| Pre-exponential Factor (A) | To be determined experimentally | To be determined experimentally |
| Major Products | Hexadienes | 2,5-diiodohexane |
| Effect of Temperature | Rate increases with temperature | Rate increases with temperature |
| Effect of Base/Nucleophile Concentration | Rate increases with concentration | Rate increases with concentration |
Experimental Protocols
Protocol 1: Determination of the Rate Law for the E2 Elimination of this compound
This protocol details the procedure for determining the reaction order and rate constant for the dehydrohalogenation of this compound using sodium ethoxide.
Materials:
-
This compound
-
Sodium ethoxide solution in ethanol (standardized)
-
Anhydrous ethanol
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., dilute nitric acid)
-
Reaction vials with septa
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostatted water bath or reaction block
Procedure:
-
Reaction Setup: Prepare a series of reaction vials, each containing a specific concentration of this compound and the internal standard in anhydrous ethanol.
-
Temperature Equilibration: Place the vials in a thermostatted bath set to the desired reaction temperature (e.g., 25°C) and allow them to equilibrate.
-
Reaction Initiation: Initiate the reaction by injecting a known volume of the standardized sodium ethoxide solution into each vial. Start a timer immediately upon addition.
-
Aliquoting and Quenching: At predetermined time intervals, withdraw an aliquot from each reaction vial using a syringe and immediately quench the reaction by injecting the aliquot into a vial containing the quenching solution.
-
GC Analysis: Analyze the quenched samples using GC-FID to determine the concentration of the remaining this compound relative to the internal standard.
-
Data Analysis: Plot the concentration of this compound versus time. To determine the order of the reaction with respect to this compound, plot ln[this compound] vs. time (for first-order) and 1/[this compound] vs. time (for second-order). The linearity of the plot will indicate the reaction order.
-
Determining the Order with Respect to the Base: Repeat the experiment with a different initial concentration of sodium ethoxide while keeping the initial concentration of this compound constant. The effect on the rate will determine the reaction order with respect to the base.
-
Rate Constant Calculation: Once the rate law is established, the rate constant (k) can be calculated from the slope of the appropriate concentration vs. time plot.
Protocol 2: Determination of the Activation Energy (Ea)
This protocol describes how to determine the activation energy for the elimination reaction.
Procedure:
-
Kinetic Runs at Different Temperatures: Following Protocol 1, perform a series of kinetic runs at a minimum of three different temperatures (e.g., 25°C, 35°C, and 45°C), ensuring all other conditions (concentrations) are kept constant.
-
Rate Constant Calculation: Determine the rate constant (k) for each temperature from the kinetic data.
-
Arrhenius Plot: Create an Arrhenius plot by plotting the natural logarithm of the rate constant (ln k) versus the inverse of the absolute temperature (1/T).
-
Activation Energy Calculation: The slope of the Arrhenius plot is equal to -Ea/R, where R is the ideal gas constant (8.314 J/mol·K). The activation energy (Ea) can be calculated from the slope.
Visualizations
Caption: E2 Elimination Pathway of this compound.
Caption: Workflow for Kinetic Analysis.
References
Application Notes and Protocols for Cyclization Reactions of α,ω-Dihaloalkanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the cyclization of α,ω-dihaloalkanes, with a specific focus on 1,6-dichlorohexane, to form valuable cyclic compounds. The protocols and data presented herein are intended to serve as a practical guide for laboratory synthesis and to inform the design of novel therapeutics.
Introduction to Intramolecular Cyclization of α,ω-Dihaloalkanes
The intramolecular cyclization of α,ω-dihaloalkanes is a fundamental and widely utilized method in organic synthesis for the formation of carbocyclic rings. These reactions are of significant interest in medicinal chemistry as the resulting cycloalkane scaffolds are prevalent in a vast array of biologically active molecules and approved drugs. The cyclohexane ring, in particular, is a common motif in pharmaceuticals due to its conformational flexibility and its ability to serve as a three-dimensional scaffold for the precise orientation of functional groups.
This document focuses on two classical and effective methods for the cyclization of 1,6-dichlorohexane to cyclohexane: the Freund and Wurtz reactions. Additionally, the Thorpe-Ziegler cyclization is presented as an alternative approach for the synthesis of cyclic ketones from the corresponding dinitriles, which can be derived from α,ω-dihaloalkanes.
Key Cyclization Reactions
Freund Reaction
The Freund reaction is a classical method for the synthesis of cycloalkanes from α,ω-dihaloalkanes using a metal promoter, typically zinc or sodium. The reaction proceeds via an organometallic intermediate, which undergoes an intramolecular nucleophilic substitution to form the cyclic product.
Wurtz Reaction
The Wurtz reaction is a coupling reaction that can be adapted for intramolecular cyclization of α,ω-dihaloalkanes using sodium metal in an inert solvent like dioxane.[1] The reaction is believed to proceed through a radical or organometallic intermediate. While the intermolecular Wurtz reaction often suffers from low yields and side reactions, the intramolecular version can be efficient for the formation of small to medium-sized rings.[1]
Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is an intramolecular condensation of α,ω-dinitriles catalyzed by a strong base to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone. This method provides an alternative route to carbocycles and is particularly useful for the synthesis of larger rings. The required dinitriles can be prepared from α,ω-dihaloalkanes by nucleophilic substitution with cyanide.
Quantitative Data for Cyclization Reactions
The following table summarizes the quantitative data for the intramolecular cyclization of α,ω-dihaloalkanes to form cyclohexane.
| Dihaloalkane | Reaction | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,6-Dibromohexane | Wurtz Reaction | Sodium | Dioxane | Reflux | Not Specified | Variable | [1] |
| 1,6-Diiodohexane | Wurtz-type | Copper | DMF | 80-90 | 48 | 65 | Organometallics 1989, 8, 8, 1965–1975 |
| Pimelonitrile | Thorpe-Ziegler | NaNH2/Et2O | Xylene | Reflux | Not Specified | 96 (of enamine) | Org. Synth. 1937, 17, 86 |
Experimental Protocols
Protocol 1: Freund-type Cyclization of 1,6-Diiodohexane to Cyclohexane
Materials:
-
1,6-Diiodohexane
-
Copper powder (activated)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Heating mantle and magnetic stirrer
Procedure:
-
Activate the copper powder by stirring with iodine in acetic acid, followed by washing with acetone and diethyl ether, and drying under vacuum.
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add the activated copper powder.
-
Under a nitrogen atmosphere, add anhydrous DMF to the flask.
-
Heat the suspension to 80-90 °C with vigorous stirring.
-
Slowly add a solution of 1,6-diiodohexane in anhydrous DMF to the heated copper suspension over a period of 48 hours using a syringe pump.
-
After the addition is complete, maintain the reaction mixture at 80-90 °C for an additional 2 hours.
-
Cool the reaction mixture to room temperature and filter off the copper salts.
-
Pour the filtrate into a separatory funnel containing diethyl ether and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by distillation to obtain pure cyclohexane.
Protocol 2: Thorpe-Ziegler Cyclization of Pimelonitrile to 2-Cyanocyclohexanone
Materials:
-
Pimelonitrile (can be synthesized from 1,5-dibromopentane and sodium cyanide)
-
Sodium amide (NaNH2) or sodium ethoxide
-
Anhydrous xylene or toluene
-
Diethyl ether, anhydrous
-
Hydrochloric acid (concentrated)
-
Ice
-
Standard laboratory glassware for inert atmosphere and reflux reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a mechanical stirrer, prepare a suspension of sodium amide in anhydrous xylene.
-
Heat the suspension to reflux with vigorous stirring.
-
Slowly add a solution of pimelonitrile in anhydrous xylene to the refluxing suspension.
-
After the addition is complete, continue to reflux the mixture for an additional period until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and cautiously quench the excess sodium amide by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-cyanoenamine.
-
For hydrolysis to the cyclic ketone, treat the crude enamine with a mixture of concentrated hydrochloric acid and ice.
-
Stir the mixture until the hydrolysis is complete.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-cyanocyclohexanone by vacuum distillation or chromatography.
Applications in Drug Development
Cyclohexane derivatives are of significant interest to drug development professionals due to their prevalence in a wide range of therapeutic agents. The cyclohexane ring can act as a lipophilic scaffold, a conformational anchor, or a bioisostere for other cyclic systems.[2]
Cyclohexane Derivatives as Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] As such, kinase inhibitors are a major focus of modern drug discovery. Several approved and investigational kinase inhibitors incorporate a cyclohexane moiety. This scaffold can provide a rigid framework to position key pharmacophoric groups for optimal interaction with the kinase active site.
c-Met Signaling Pathway:
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell growth, motility, and invasion. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers.[4][5]
Caption: c-Met signaling pathway and point of inhibition.
Src Kinase Signaling Pathway:
Src is a non-receptor tyrosine kinase that is a key component of multiple signaling pathways controlling cell proliferation, differentiation, migration, and survival.[6][7] Overexpression or constitutive activation of Src is frequently observed in various cancers.[8]
Caption: Src kinase signaling pathway and inhibition point.
Drug Discovery Workflow for Cyclohexane-Based Kinase Inhibitors
The development of novel cyclohexane-based kinase inhibitors follows a structured workflow common in medicinal chemistry. This process begins with the synthesis of a library of cyclohexane derivatives, followed by biological screening and iterative optimization based on structure-activity relationships (SAR).
Caption: Drug discovery workflow for kinase inhibitors.
References
- 1. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. byjus.com [byjus.com]
- 4. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving selectivity in the synthesis of 2,5-dichlorohexane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-dichlorohexane. The following information is designed to help improve selectivity and address common issues encountered during experimental procedures.
Troubleshooting Guide: Improving Selectivity
Direct chlorination of hexane is often hampered by a lack of selectivity, leading to a mixture of dichlorinated isomers. The following table outlines common problems, their probable causes, and potential solutions to enhance the yield of the desired this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound and formation of multiple isomers (1,2-, 1,3-, 2,3-, 2,4-dichlorohexane, etc.). | Free-radical chlorination is inherently non-selective. Chlorine radicals can abstract hydrogen atoms from any carbon in the hexane chain.[1] | 1. Utilize a more selective synthetic route: The preferred method for obtaining high-purity this compound is through the reaction of hexane-2,5-diol with a chlorinating agent like concentrated hydrochloric acid or thionyl chloride (SOCl₂). This approach ensures chlorination specifically at the 2 and 5 positions. 2. Employ bromination followed by substitution: While slower, free-radical bromination is significantly more selective for secondary carbons than chlorination.[2] The resulting 2,5-dibromohexane can then be converted to this compound, although this adds steps to the synthesis. |
| Presence of monochlorinated and polychlorinated (>2 Cl atoms) hexanes. | Incorrect stoichiometry of reactants (hexane to chlorine ratio). Uncontrolled reaction conditions. | 1. Adjust the molar ratio of hexane to chlorine: Using a large excess of hexane can favor monochlorination, but for dichlorination, careful control of the chlorine feed is necessary. Stepwise addition of the chlorinating agent may provide better control. 2. Control reaction temperature and UV light intensity: Lower temperatures can slightly increase selectivity. Precise control over the initiation step (UV light) can help manage the reaction rate. |
| Difficulty in separating this compound from its isomers. | The boiling points of the various dichlorohexane isomers are very close, making separation by simple distillation challenging. | 1. Fractional Distillation: Use a high-efficiency fractional distillation column (e.g., Vigreux or packed column) to carefully separate the isomers based on their small differences in boiling points. 2. Preparative Gas Chromatography: For high-purity samples, preparative gas chromatography is an effective method for separating closely related isomers.[3] |
| Formation of rearrangement products (e.g., 2,4-dichlorohexane). | Carbocation rearrangements can occur, especially under acidic conditions if a carbocation intermediate is formed. | This is less of a concern in free-radical reactions but can be a factor in alternative syntheses. Using a reagent like thionyl chloride with pyridine for the conversion of hexane-2,5-diol can minimize rearrangements by proceeding through an SN2-like mechanism. |
Frequently Asked Questions (FAQs)
Q1: Why is the direct free-radical chlorination of hexane not recommended for the selective synthesis of this compound?
A1: Free-radical chlorination of alkanes is a notoriously unselective process.[4] The reaction proceeds via the formation of a chlorine radical that can abstract a hydrogen atom from any of the carbon atoms in the hexane chain. While there is a slight preference for the abstraction of secondary hydrogens over primary hydrogens, the difference in reactivity is not large enough to provide high selectivity. This results in a complex mixture of monochlorinated and dichlorinated isomers (e.g., 1,2-, 1,3-, 2,3-, 2,4-, and this compound), which are often difficult and costly to separate.[1]
Q2: What is the expected product distribution for the free-radical chlorination of hexane?
Representative Product Distribution for Monochlorination of Hexane
| Product | Type of Hydrogen | Number of Hydrogens | Relative Reactivity | Calculated % Yield (approx.) |
| 1-chlorohexane | Primary | 6 | 1.0 | 24% |
| 2-chlorohexane | Secondary | 4 | 3.8 | 38% |
| 3-chlorohexane | Secondary | 4 | 3.8 | 38% |
Note: This table illustrates the lack of selectivity in monochlorination. Dichlorination will result in an even more complex mixture of products.
Q3: What is a more selective method for synthesizing this compound?
A3: A highly selective method is the nucleophilic substitution of hexane-2,5-diol. In this approach, the hydroxyl groups at the 2 and 5 positions are replaced by chlorine atoms. This can be achieved using various chlorinating agents, with concentrated hydrochloric acid or thionyl chloride (SOCl₂) being common choices. This method provides excellent regioselectivity, as the chlorination is directed to the carbons bearing the hydroxyl groups. A well-documented precedent for this type of reaction is the synthesis of 2,5-dichloro-2,5-dimethylhexane from 2,5-dimethylhexane-2,5-diol using concentrated HCl, which proceeds with high yield.[3][6]
Q4: Can you provide a detailed experimental protocol for a selective synthesis of this compound?
A4: Yes, the following is a representative protocol for the synthesis of this compound from hexane-2,5-diol using thionyl chloride.
Experimental Protocol: Synthesis of this compound from Hexane-2,5-diol
Materials:
-
Hexane-2,5-diol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Anhydrous diethyl ether (solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser with a drying tube (calcium chloride)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hexane-2,5-diol in anhydrous diethyl ether. If using, add a stoichiometric amount of pyridine.
-
Cool the flask in an ice bath.
-
Slowly add a slight excess of thionyl chloride to the stirred solution via an addition funnel. The reaction is exothermic and will produce HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and slowly pour it over crushed ice to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel. Wash the organic layer successively with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by fractional distillation or preparative gas chromatography.
Q5: How can I confirm the successful synthesis and purity of this compound?
A5: The identity and purity of the synthesized this compound can be confirmed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method to separate the product from any remaining starting material and isomeric byproducts and to confirm its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will provide detailed structural information, allowing for the confirmation of the 2,5-substitution pattern.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from the starting diol and the appearance of a C-Cl stretch in the product are indicative of a successful reaction.
Visualizations
Caption: Troubleshooting workflow for improving the selectivity of this compound synthesis.
Caption: Experimental workflow for the selective synthesis of this compound from hexane-2,5-diol.
References
Technical Support Center: Separation of 2,5-Dichlorohexane Regioisomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the separation of 2,5-dichlorohexane regioisomers, including its stereoisomers ((2R,5R), (2S,5S), and the meso (2R,5S) form).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound regioisomers?
A1: The primary challenges stem from the structural similarities of the isomers. Positional isomers (e.g., this compound vs. 2,3-dichlorohexane) can have very close boiling points, leading to co-elution in gas chromatography (GC). Furthermore, the stereoisomers of this compound (enantiomers and a meso compound) have identical physical properties in an achiral environment, necessitating the use of chiral-specific analytical techniques for their separation.
Q2: Which analytical technique is most suitable for separating this compound isomers?
A2: Gas chromatography (GC) is the most common and effective technique for separating volatile compounds like dichlorohexane isomers. For separating the stereoisomers (enantiomers and the meso form), a chiral GC column is essential.[1][2][3][4][5]
Q3: What type of GC column should I use for separating the enantiomers of this compound?
A3: For the enantioselective separation of this compound, a chiral stationary phase (CSP) is required. Cyclodextrin-based CSPs, such as those derivatized with alkyl or other functional groups, are widely used for the separation of chiral halogenated hydrocarbons.[1][3][4][5] The choice of a specific cyclodextrin derivative may require some method development to achieve optimal resolution.
Q4: Can I separate the meso form of this compound from its enantiomers on a standard non-chiral column?
A4: Diastereomers, such as the meso compound and the enantiomeric pair, have different physical properties and can often be separated on a standard non-chiral GC column with sufficient efficiency. However, the enantiomers ((2R,5R) and (2S,5S)) will co-elute on an achiral column.
Q5: My synthesis produces a mixture of dichlorohexane regioisomers. How can I confirm the presence of the 2,5-isomer?
A5: Gas chromatography-mass spectrometry (GC-MS) is the ideal technique for this purpose. The mass spectrum of this compound will show a characteristic fragmentation pattern that can be used to identify it and distinguish it from other regioisomers. Comparing the obtained mass spectrum with a library spectrum (e.g., from NIST) can confirm its identity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC separation of this compound regioisomers.
Problem 1: Poor Resolution or Peak Overlap
Symptoms:
-
Peaks for different isomers are not baseline separated.
-
A single broad peak is observed where multiple isomers are expected.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inadequate Column Selectivity | For regioisomers, ensure you are using a column with appropriate polarity. For stereoisomers, a chiral stationary phase is mandatory.[1][3][5] Consider a column with a different stationary phase chemistry if co-elution persists. |
| Incorrect Oven Temperature Program | Optimize the temperature program. A slower temperature ramp rate can improve the separation of closely eluting peaks. An initial lower temperature can enhance the separation of volatile isomers. |
| Carrier Gas Flow Rate is Not Optimal | Check and optimize the carrier gas flow rate (or linear velocity) for your column dimensions to achieve the best efficiency. |
| Column Overloading | Injecting too concentrated a sample can lead to peak broadening and poor resolution.[6] Dilute your sample or use a higher split ratio. |
| Column Degradation | Over time, the stationary phase can degrade, leading to reduced efficiency. Condition the column according to the manufacturer's instructions or replace it if necessary. |
Problem 2: Peak Tailing
Symptoms:
-
Asymmetric peaks with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Active Sites in the Inlet or Column | Halogenated compounds can interact with active sites (e.g., silanol groups) in the GC system. Use a deactivated liner and a high-quality, well-deactivated column. Trimming a small portion (10-20 cm) from the front of the column can sometimes resolve the issue.[7] |
| Contaminated Injector Liner | The liner can accumulate non-volatile residues from previous injections.[8] Clean or replace the injector liner. |
| Improper Column Installation | If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak tailing. Re-install the column according to the manufacturer's guidelines. |
| Sample Overloading | Injecting too much sample can lead to peak tailing.[6] Try injecting a smaller volume or a more dilute sample. |
Problem 3: Ghost Peaks
Symptoms:
-
Unexpected peaks appear in the chromatogram, often in blank runs.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Contaminated Syringe | The injection syringe may have carryover from a previous, more concentrated sample. Clean the syringe thoroughly with an appropriate solvent. |
| Septum Bleed | The injector septum can degrade at high temperatures, releasing volatile compounds.[8][9] Use a high-quality, low-bleed septum and ensure the injector temperature is not set unnecessarily high. |
| Carryover from Previous Injections | Highly retained compounds from a previous analysis may elute in a subsequent run. Bake out the column at a high temperature for an extended period to remove contaminants. |
| Contaminated Carrier Gas or Gas Lines | Impurities in the carrier gas or contaminated gas lines can introduce ghost peaks. Use high-purity gas and ensure gas lines are clean. |
Quantitative Data
The following table summarizes available Kovats retention indices for this compound on different types of GC columns. This data can be used as a reference for method development and isomer identification.
| Isomer | Column Type | Stationary Phase | Temperature (°C) | Kovats Retention Index (I) | Reference |
| This compound | Capillary | PEG-20M (Polar) | 90 | 1333 | [10] |
| This compound | Capillary | PEG-20M (Polar) | 90 | 1351 | [10] |
| This compound, threo | Capillary | Apiezon L (Non-polar) | 90 | 1005 | [11] |
Note: The two different retention indices on the polar column may correspond to the meso and the dl-pair of enantiomers.
Experimental Protocols
Objective: To separate and identify this compound isomers in a sample mixture.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral Capillary Column (for stereoisomer separation, e.g., a cyclodextrin-based phase) or a standard non-polar/polar column for regioisomer separation.
Typical GC Parameters (Starting Point):
| Parameter | Value | Rationale |
| Injector Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium or Hydrogen | Common carrier gases providing good efficiency. |
| Flow Rate | 1-2 mL/min | Typical flow rate for a 0.25 mm ID column. |
| Oven Program | 50 °C (hold 2 min), then ramp at 5 °C/min to 150 °C | An initial low temperature helps trap volatile compounds at the head of the column, and a slow ramp rate improves separation. This program should be optimized. |
| Detector Temperature | 280 °C (FID) or as per MS requirements | Prevents condensation of the analytes in the detector. |
Procedure:
-
Sample Preparation: Dissolve the sample containing this compound in a suitable volatile solvent (e.g., hexane, dichloromethane) to an appropriate concentration (e.g., 100 ppm).
-
Instrument Setup: Set up the GC with the chosen column and analytical parameters as listed above.
-
Injection: Inject the prepared sample into the GC.
-
Data Acquisition: Acquire the chromatogram and/or mass spectra.
-
Data Analysis: Identify the peaks based on their retention times (by comparing with standards, if available) and/or mass spectra. For quantitative analysis, create a calibration curve using standards of known concentrations.
Mandatory Visualization
Below is a logical workflow for troubleshooting common issues during the GC separation of this compound regioisomers.
Caption: A flowchart for troubleshooting common GC separation issues.
References
- 1. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. google.com [google.com]
- 9. youtube.com [youtube.com]
- 10. This compound [webbook.nist.gov]
- 11. This compound, threo [webbook.nist.gov]
Navigating the Crossroads of Reactivity: A Technical Guide to Optimizing 2,5-Dichlorohexane Reactions
For Immediate Release
Shanghai, CN – October 30, 2025 – In the intricate landscape of organic synthesis, the reactivity of difunctionalized alkanes such as 2,5-dichlorohexane presents a frequent challenge for researchers in chemical and pharmaceutical development. The competition between substitution and elimination pathways can significantly impact yield and product purity. To address this, we have developed a comprehensive Technical Support Center to guide scientists through the optimization of reaction conditions for this compound, ensuring the desired product outcome.
This guide, presented in a user-friendly question-and-answer format, provides troubleshooting advice and detailed experimental protocols. By carefully controlling key parameters such as the choice of nucleophile or base, solvent, and temperature, researchers can effectively steer the reaction towards either substitution or elimination.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is yielding a mixture of substitution and elimination products. How can I favor the substitution product?
A1: To favor substitution, you should employ a good nucleophile that is a weak base. Additionally, using a polar aprotic solvent and maintaining a lower reaction temperature will favor the SN2 pathway. For SN1-type substitution, a polar protic solvent with a weak nucleophile is recommended.
Q2: I am trying to synthesize a diene from this compound but am getting low yields of the elimination product. What conditions should I use?
A2: To promote elimination, a strong, sterically hindered base is highly recommended. Higher reaction temperatures significantly favor elimination over substitution.[1][2][3][4] The choice of solvent is also critical; ethanol, for instance, encourages elimination more than aqueous solutions.[2]
Q3: What is the effect of the nucleophile's or base's steric bulk on the reaction outcome?
A3: The steric bulk of the nucleophile or base plays a crucial role. A bulky base, such as potassium tert-butoxide, will preferentially abstract a proton from the less sterically hindered position, leading to the formation of the Hofmann (less substituted) elimination product. In contrast, a smaller, strong base like sodium ethoxide is more likely to yield the more stable Zaitsev (more substituted) alkene. For substitution, a less bulky nucleophile is generally more effective in an SN2 reaction.
Q4: How does the choice of solvent influence the reaction pathway?
A4: The solvent has a profound effect on the reaction mechanism. Polar protic solvents (e.g., water, ethanol) can solvate both cations and anions effectively, which stabilizes the carbocation intermediate in SN1 and E1 reactions. Polar aprotic solvents (e.g., acetone, DMSO) are unable to solvate anions as effectively, which increases the nucleophilicity of the attacking species and favors the SN2 pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of substitution product (2,5-hexanediol) | The base is too strong, favoring elimination. The temperature is too high. | Use a weaker base that is a good nucleophile (e.g., aqueous NaOH). Lower the reaction temperature. |
| Formation of a mixture of isomeric dienes | Use of a non-bulky, strong base. | Employ a sterically hindered base like potassium tert-butoxide to favor the formation of the terminal diene (hexa-1,5-diene). |
| Reaction is too slow | The nucleophile is too weak or the temperature is too low for substitution. The base is not strong enough for elimination. | For SN2, consider a stronger nucleophile. For SN1, a more polar protic solvent may help. For E2, use a stronger base and/or increase the temperature. |
| Undesired intramolecular cyclization | While less common for a six-carbon chain, it can be promoted by high dilution and a suitable nucleophile/base. | Increase the concentration of the substrate. |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Hexanediol (Favoring Substitution)
-
Objective: To maximize the yield of the disubstitution product, 2,5-hexanediol, via an SN2-type mechanism.
-
Reagents:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water (as solvent)
-
-
Procedure:
-
Prepare an aqueous solution of sodium hydroxide (e.g., 2 M).
-
Add this compound to the NaOH solution.
-
Maintain the reaction mixture at a low to moderate temperature (e.g., 25-50°C) with vigorous stirring to ensure proper mixing of the biphasic system.
-
Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,5-hexanediol.
-
Purify the product by distillation or chromatography.
-
Protocol 2: Synthesis of Hexa-1,5-diene (Favoring Elimination)
-
Objective: To maximize the yield of the elimination product, hexa-1,5-diene, via an E2 mechanism.
-
Reagents:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (as solvent)
-
-
Procedure:
-
Dissolve this compound in anhydrous tert-butanol.
-
Add potassium tert-butoxide to the solution.
-
Heat the reaction mixture to reflux (approximately 83°C) and maintain for several hours.
-
Monitor the reaction progress by GC, observing the disappearance of the starting material and the appearance of the diene product.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with a low-boiling-point organic solvent (e.g., pentane).
-
Wash the organic extract with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation to isolate the volatile hexa-1,5-diene.
-
Data Summary
The following table summarizes the expected major products under different reaction conditions. Please note that these are general guidelines, and actual product ratios may vary.
| Nucleophile/Base | Solvent | Temperature | Major Pathway | Major Product |
| NaOH (aq) | Water | Low | SN2 | 2,5-Hexanediol |
| NaOEt | Ethanol | High | E2 | Hexa-2,4-diene (Zaitsev) |
| t-BuOK | t-BuOH | High | E2 | Hexa-1,5-diene (Hofmann) |
| H₂O | Water | Low | SN1/E1 | Mixture of 2,5-Hexanediol and Hexadienes |
Visualizing Reaction Pathways
To further aid researchers in selecting the optimal reaction conditions, the following diagrams illustrate the decision-making process.
Caption: Decision workflow for substitution vs. elimination.
Caption: Simplified experimental workflows.
References
Technical Support Center: Purification of Crude 2,5-Dichlorohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,5-dichlorohexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound typically arise from the synthesis method used. If prepared by the chlorination of hexane, impurities may include other isomers of dichlorohexane (e.g., 1,2-, 1,3-, 1,4-, and 2,3-dichlorohexane), unreacted hexane, and monochlorinated hexanes.[1] If synthesized from 2,5-hexanediol, impurities might include unreacted diol and byproducts from side reactions like elimination.
Q2: What are the recommended purification techniques for crude this compound?
A2: The primary methods for purifying this compound are fractional distillation and silica gel column chromatography. For thermally stable compounds, fractional distillation is effective for separating isomers with different boiling points.[2] Column chromatography is useful for removing more polar or less volatile impurities.[3] Recrystallization from a suitable solvent system may also be employed if the crude product is a solid at room temperature or can be solidified at low temperatures.
Q3: How can I monitor the progress of the purification?
A3: The progress of purification can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a non-polar mobile phase, such as hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate, is typically used with a silica gel plate. Visualization can be achieved using an iodine chamber or specific stains, as chlorinated alkanes are often not UV-active. GC-MS provides a more detailed analysis of the composition of different fractions, allowing for the identification and quantification of impurities.
Q4: What are the safety precautions I should take when handling this compound?
A4: this compound is a halogenated hydrocarbon and should be handled with appropriate safety measures. Work in a well-ventilated fume hood, and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures.
Q5: How should I dispose of waste generated during the purification of this compound?
A5: Waste containing this compound and other halogenated organic compounds should be collected in a designated, properly labeled hazardous waste container. Do not dispose of this waste down the drain or in regular trash. Follow your institution's and local regulations for the disposal of chlorinated hydrocarbon waste.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of this compound using fractional distillation and column chromatography.
Troubleshooting Fractional Distillation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of isomers | - Inefficient distillation column (insufficient theoretical plates).- Distillation rate is too high.- Unstable heat source leading to fluctuating vapor temperature. | - Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Decrease the distillation rate by reducing the heat input.- Use a stable heating mantle with a controller and ensure the distillation apparatus is well-insulated. |
| Product is contaminated with a lower-boiling impurity | - Distillation was stopped too late for the forerun collection.- Bumping of the liquid in the distillation flask. | - Monitor the head temperature closely and collect the forerun until the temperature stabilizes at the boiling point of the desired product.- Use boiling chips or a magnetic stirrer to ensure smooth boiling. |
| Product is contaminated with a higher-boiling impurity | - Distillation was carried out for too long or at too high a temperature.- "Flooding" of the column. | - Stop the distillation when the temperature starts to rise above the boiling point of this compound or when a significant drop in the distillation rate is observed.- Reduce the heating rate to prevent the column from flooding. |
| No product distilling over | - Insufficient heating.- A leak in the distillation apparatus. | - Gradually increase the temperature of the heating mantle.- Check all joints and connections for leaks. Ensure a proper seal. |
Experimental Protocol: Fractional Distillation of Crude this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Forerun Collection: As the mixture begins to boil and the vapor rises through the column, monitor the temperature at the distillation head. Collect the initial distillate (forerun), which will contain lower-boiling impurities, until the temperature stabilizes at the boiling point of this compound (approximately 177 °C).
-
Product Collection: Change the receiving flask and collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound.
-
Shutdown: Stop the distillation when the temperature begins to rise significantly or when only a small amount of liquid remains in the distillation flask. Allow the apparatus to cool down before dismantling.
Logical Workflow for Troubleshooting Fractional Distillation
Fractional Distillation Troubleshooting Workflow.
Troubleshooting Silica Gel Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of product from non-polar impurities | - Eluent is too polar. | - Decrease the polarity of the eluent system (e.g., increase the proportion of hexane). |
| Product does not elute from the column | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent system (e.g., by adding a small amount of ethyl acetate to the hexane). |
| Cracked or channeled silica gel bed | - Improper packing of the column.- Column ran dry. | - Repack the column carefully, ensuring a uniform and compact bed. A slurry packing method is often preferred.- Always keep the silica gel bed covered with the eluent. |
| Broad or tailing bands | - Sample was overloaded.- Sample is not sufficiently soluble in the eluent.- Acidic silica gel interacting with the compound. | - Use a larger column or apply less sample.- Dissolve the sample in a minimum amount of a slightly more polar solvent before loading, or use the "dry loading" technique.- Add a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent. |
Experimental Protocol: Silica Gel Column Chromatography of Crude this compound
-
Column Preparation: Secure a chromatography column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Packing the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand on top of the silica.
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the column. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica-adsorbed sample to the top of the column bed.
-
Elution: Carefully add the eluent to the column and begin collecting fractions. Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity if necessary (e.g., by adding small percentages of ethyl acetate).
-
Fraction Analysis: Analyze the collected fractions by TLC or GC-MS to determine which fractions contain the purified this compound.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Logical Workflow for Troubleshooting Column Chromatography
Column Chromatography Troubleshooting Workflow.
References
Identifying byproducts in the synthesis of 2,5-dichlorohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-dichlorohexane.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The two most common laboratory methods for synthesizing this compound are:
-
Nucleophilic Substitution of Hexane-2,5-diol: This method involves the reaction of hexane-2,5-diol with a chlorinating agent such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl).
-
Radical Chlorination of Hexane: This involves the direct chlorination of hexane using chlorine gas (Cl₂) under UV light. However, this method is generally less selective and produces a mixture of various chlorinated hexane isomers.
Q2: What are the likely byproducts when synthesizing this compound from hexane-2,5-diol?
A2: The byproducts can vary depending on the specific reagents and reaction conditions.
-
Using Thionyl Chloride (SOCl₂):
-
Monochlorinated hexanols (5-chlorohexan-2-ol and 2-chlorohexan-5-ol): Resulting from incomplete reaction.
-
Cyclic sulfite: Formed by the reaction of both hydroxyl groups with thionyl chloride.
-
Alkenes (e.g., hexa-1,5-diene, 5-chlorohex-1-ene): Formed through elimination reactions, which can be favored at higher temperatures.
-
-
Using Concentrated Hydrochloric Acid (HCl):
-
Monochlorinated hexanols: Due to incomplete reaction.[1]
-
Alkenes: Elimination reactions can occur, particularly if the reaction is heated.
-
Ethers (e.g., 2,5-dimethoxytetrahydrofuran): Can form under certain acidic conditions, though less common for this specific reaction.
-
Q3: My reaction produced a mixture of dichlorohexane isomers instead of pure this compound. What is the likely cause?
A3: The formation of multiple dichlorohexane isomers (e.g., 1,2-, 2,3-, 1,5-dichlorohexane) is the primary outcome of the radical chlorination of hexane. This method is not selective. If you are using the hexane-2,5-diol method, the formation of other isomers is unlikely unless your starting diol was impure.
Q4: How can I identify the byproducts in my reaction mixture?
A4: The most effective analytical method for identifying and quantifying the byproducts in the synthesis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). Gas Chromatography (GC) can effectively separate the different components of the reaction mixture, including isomers of dichlorohexane.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed. - Increase Reagent Concentration: If using HCl, ensure it is concentrated. For thionyl chloride, a slight excess may be required. |
| Suboptimal Temperature | - Maintain Low Temperature: Especially when using thionyl chloride, the reaction should be kept cool (e.g., 0-5 °C) to minimize the formation of elimination byproducts. |
| Loss during Work-up | - Careful Extraction: Ensure proper phase separation during aqueous work-up. Multiple extractions with a suitable organic solvent (e.g., dichloromethane, diethyl ether) will maximize product recovery. - Drying: Thoroughly dry the organic phase with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation. |
Issue 2: Presence of Significant Amounts of Byproducts
| Byproduct Observed | Possible Cause | Suggested Solution |
| Monochlorohexanols | Incomplete reaction. | Increase the reaction time or the amount of chlorinating agent. |
| Alkenes | Reaction temperature is too high, promoting elimination. | Maintain a lower reaction temperature throughout the addition of the chlorinating agent and the reaction period. |
| Cyclic Sulfite (with SOCl₂) | A common byproduct in the reaction of diols with thionyl chloride. | The formation can sometimes be minimized by controlling the reaction temperature and stoichiometry. Purification by column chromatography may be necessary. |
| Mixture of Dichlorohexane Isomers | Use of radical chlorination of hexane as the synthesis method. | For selective synthesis of this compound, use the nucleophilic substitution of hexane-2,5-diol. |
Quantitative Data on Byproduct Formation (Hypothetical)
The following table provides hypothetical data on the product distribution in the synthesis of this compound from hexane-2,5-diol under different reaction conditions. This data is for illustrative purposes to guide optimization.
| Chlorinating Agent | Temperature (°C) | Reaction Time (h) | This compound (%) | Monochlorohexanols (%) | Alkenes (%) | Other Byproducts (%) |
| SOCl₂ | 0 | 4 | 85 | 10 | 3 | 2 |
| SOCl₂ | 25 | 4 | 70 | 5 | 20 | 5 |
| Conc. HCl | 25 | 6 | 75 | 15 | 5 | 5 |
| Conc. HCl | 50 | 6 | 60 | 5 | 30 | 5 |
Experimental Protocols
Synthesis of this compound from Hexane-2,5-diol using Thionyl Chloride
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ produced).
-
Reagents: Place hexane-2,5-diol (1 equivalent) in the flask and add a suitable solvent such as dichloromethane. Cool the flask in an ice bath to 0-5 °C.
-
Reaction: Add thionyl chloride (2.2 equivalents) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.
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Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC/GC analysis indicates the disappearance of the starting material.
-
Work-up: Carefully pour the reaction mixture over crushed ice. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified further by vacuum distillation or column chromatography.
GC-MS Analysis of the Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
GC Column: Use a nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the product and byproducts by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.
Visualizations
Caption: Logical workflow for synthesis and byproduct identification.
References
Safe handling and storage procedures for 2,5-dichlorohexane
General Safety Precautions for Halogenated Hydrocarbons
Halogenated hydrocarbons are a class of compounds that can pose significant health risks.[1] Long-term exposure to many chlorinated hydrocarbons can lead to liver and kidney toxicity.[1] Skin contact may cause defatting and dermatitis.[1] It is crucial to handle these chemicals with appropriate safety measures.
Key principles for safe handling include:
-
Engineering Controls: Whenever possible, use less hazardous substitutes.[1] All work involving halogenated hydrocarbons should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat, must be worn.[1][2]
-
Storage: Store in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Spill Management: Have a spill kit readily available. Small spills may be absorbed with inert materials like vermiculite or sand.[3]
Physical and Chemical Properties of 2,5-Dichlorohexane
| Property | Value |
| Molecular Formula | C6H12Cl2 |
| Molecular Weight | 155.06 g/mol |
| CAS Number | 13275-18-8 |
Frequently Asked Questions (FAQs)
Note: The following FAQs are based on data for 2,5-dichloro-2,5-dimethylhexane and should be considered as potential guidance only.
Q1: What are the primary hazards associated with handling this type of compound?
A1: Based on its analogue, 2,5-dichloro-2,5-dimethylhexane, the primary hazards are:
-
Skin Irritation (H315): Causes skin irritation.
-
Serious Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Irritation (H335): May cause respiratory irritation.
Q2: What personal protective equipment (PPE) is required for handling this substance?
A2: To minimize exposure, the following PPE is recommended:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat and, for larger quantities, additional protective clothing may be necessary.
-
Respiratory Protection: Work should be conducted in a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be required.
Q3: How should I properly store this chemical?
A3: Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated place. Keep it away from heat sources and incompatible materials, such as strong oxidizing agents.
Q4: What should I do in case of accidental skin or eye contact?
A4:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Q5: How should I dispose of waste containing this chemical?
A5: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not pour it down the drain. Collect it in a designated, properly labeled waste container.
Troubleshooting Guide
Note: This guide is based on data for 2,5-dichloro-2,5-dimethylhexane and is for illustrative purposes.
| Issue | Potential Cause | Troubleshooting Steps |
| Mild respiratory irritation (coughing, sneezing) during handling. | Inadequate ventilation, leading to vapor inhalation. | 1. Immediately move to an area with fresh air. 2. Ensure all subsequent work is performed in a certified chemical fume hood. 3. If symptoms persist, seek medical advice. |
| Skin redness or irritation after handling. | Accidental skin contact with the chemical. | 1. Wash the affected area thoroughly with soap and water. 2. Apply a soothing lotion if necessary. 3. If irritation worsens or persists, seek medical attention.[3] |
| Small spill on the lab bench. | Improper handling or a leaking container. | 1. Alert others in the area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Collect the absorbed material into a sealed container for proper waste disposal.[3] |
Experimental Protocols
Detailed Protocol: General Reaction Setup Involving a Halogenated Hydrocarbon
This protocol outlines the general steps for setting up a chemical reaction using a halogenated hydrocarbon like this compound, emphasizing safety procedures.
-
Risk Assessment and Preparation:
-
Conduct a thorough risk assessment for all chemicals and procedures involved.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Verify that an emergency shower and eyewash station are accessible.[2]
-
Assemble all necessary PPE (nitrile gloves, safety goggles, lab coat).
-
-
Reagent Handling and Dispensing:
-
Before opening the primary container, ensure you are inside the fume hood.
-
Carefully uncap the this compound container.
-
Using a clean, dry pipette or syringe, measure the required volume of the liquid.
-
Dispense the chemical slowly and carefully into the reaction vessel to avoid splashing.
-
Immediately and securely recap the this compound container.
-
-
Reaction Setup:
-
Assemble the reaction apparatus (e.g., round-bottom flask, condenser) within the fume hood.
-
Ensure all joints are properly sealed.
-
If heating is required, use a controlled heating source like a heating mantle connected to a temperature controller.
-
-
Post-Reaction Workup:
-
Allow the reaction mixture to cool to room temperature before handling.
-
Quench the reaction carefully, following the specific procedure for your experiment.
-
Transfer the reaction mixture to a separatory funnel for extraction if required, ensuring the funnel is properly vented.
-
-
Waste Disposal:
-
Collect all liquid waste containing the halogenated hydrocarbon in a designated, labeled hazardous waste container.
-
Rinse any contaminated glassware with a small amount of an appropriate solvent (e.g., acetone) and collect the rinsate in the hazardous waste container.
-
Visualizations
Caption: Logical workflow for the safe handling of this compound.
References
Technical Support Center: Managing Environmental Hazards of Chlorinated Hydrocarbons
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely managing the environmental hazards of chlorinated hydrocarbons during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary health hazards associated with short-term exposure to chlorinated hydrocarbon vapors?
A1: Short-term inhalation of chlorinated hydrocarbon vapors can lead to central nervous system depression, with symptoms including dizziness, headache, nausea, and vomiting.[1][2] High concentrations can cause irritation to the respiratory tract, eyes, and skin.[3][4] In severe cases of acute exposure, it can lead to loss of consciousness, coma, and even death.[1]
Q2: Are there specific personal protective equipment (PPE) requirements when working with chlorinated hydrocarbons?
A2: Yes. Due to the hazards of inhalation and skin contact, it is crucial to use appropriate PPE. This includes:
-
Gloves: Use gloves made of a material resistant to the specific chlorinated hydrocarbon being handled. Nitrile gloves offer some protection, but for prolonged contact, more resistant materials may be necessary. Always consult the manufacturer's compatibility chart.
-
Eye Protection: Chemical splash goggles are mandatory to protect against splashes and vapors.
-
Lab Coat: A lab coat should be worn to protect from skin contact.
-
Respiratory Protection: All work with volatile chlorinated hydrocarbons should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
Q3: How should I dispose of waste containing chlorinated hydrocarbons?
A3: Chlorinated hydrocarbon waste is considered hazardous and must never be disposed of down the drain.[6] It should be collected in a designated, clearly labeled, and sealed waste container.[7][8] Ensure the container is compatible with the chemical to prevent degradation. Follow your institution's hazardous waste disposal procedures for pickup and disposal by a licensed facility.
Q4: Can I mix different chlorinated hydrocarbon wastes in the same container?
A4: While some chlorinated hydrocarbon wastes may be compatible, it is generally not recommended to mix different chemical wastes. Incompatible chemicals can react, leading to pressure buildup, container failure, or the formation of more hazardous substances.[8] Always collect different waste streams in separate, appropriately labeled containers.
Q5: What should I do in case of a minor spill of a chlorinated hydrocarbon?
A5: For a minor spill that you are trained and comfortable cleaning up:
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Alert others in the immediate area.
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Ensure the area is well-ventilated, preferably within a fume hood.
-
Wear appropriate PPE, including gloves, goggles, and a lab coat.[9]
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Contain the spill with an absorbent material, such as a spill pad or vermiculite, working from the outside in.[9][10]
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Collect the absorbent material using a brush and dustpan and place it in a sealed, labeled hazardous waste bag.[10]
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Clean the spill area with a suitable laboratory cleaner.
-
Dispose of all contaminated materials as hazardous waste.[10]
Troubleshooting Guides
Issue 1: Inconsistent results in Gas Chromatography (GC) analysis of samples containing chlorinated hydrocarbons.
| Possible Cause | Troubleshooting Step |
| Contamination of the GC system | Run a solvent blank (e.g., high-purity methanol) to check for carryover from previous injections. If the blank shows peaks corresponding to your analytes, bake out the injection port and column according to the manufacturer's instructions. |
| Improper sample preparation | Review your sample extraction and dilution procedures. Ensure accurate and consistent volumes are being used. For aqueous samples, ensure the pH is correctly adjusted before extraction. |
| Degradation of calibration standards | Prepare fresh calibration standards from a new stock solution. Chlorinated hydrocarbon standards can degrade over time, even when stored properly. |
| Leak in the GC system | Check for leaks in the gas lines, septum, and column fittings using an electronic leak detector. Leaks can introduce air and moisture, affecting column performance and detector sensitivity. |
| Column degradation | Over time, the stationary phase of the GC column can degrade, leading to poor peak shape and resolution. Condition the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced. |
Issue 2: Unexpected color change or precipitate formation in a reaction using a chlorinated hydrocarbon solvent.
| Possible Cause | Troubleshooting Step |
| Reaction with solvent impurities | Use a higher purity grade of the chlorinated hydrocarbon solvent. Impurities, such as stabilizers or degradation products, can sometimes participate in side reactions. |
| Photochemical reaction | Some chlorinated hydrocarbons can undergo photochemical reactions, especially in the presence of certain reagents. Protect your reaction from light by wrapping the glassware in aluminum foil. |
| Reaction with moisture | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to moisture. |
| Incompatibility with reagents | Review the safety data sheet (SDS) and relevant literature for your reagents to check for any known incompatibilities with the chlorinated hydrocarbon solvent being used. |
Issue 3: Solvent loss during rotary evaporation is slower than expected.
| Possible Cause | Troubleshooting Step |
| Inadequate vacuum | Check the vacuum pump for proper operation and ensure all connections to the rotary evaporator are secure and free of leaks. |
| Water bath temperature is too low | Increase the temperature of the water bath. The temperature should be set to be compatible with the boiling point of the solvent at the applied vacuum. |
| Condenser is not cold enough | Ensure the coolant is circulating through the condenser at a sufficiently low temperature to efficiently condense the solvent vapors. |
| System overload | If you are trying to evaporate a large volume of solvent, it may take a considerable amount of time. Consider evaporating the solvent in smaller batches. |
Quantitative Data on Common Chlorinated Hydrocarbons
The following table summarizes key quantitative data for several commonly used chlorinated hydrocarbons.
| Chemical Name | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Vapor Pressure (kPa at 20°C) | OSHA PEL (8-hr TWA) | NIOSH REL (TWA) |
| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | 47 | 25 ppm | Ca |
| Chloroform | CHCl₃ | 119.38 | 61.2 | 21.3 | 50 ppm (ceiling) | 2 ppm (STEL) |
| Carbon Tetrachloride | CCl₄ | 153.82 | 76.7 | 12 | 10 ppm | 2 ppm (STEL) |
| Tetrachloroethylene | C₂Cl₄ | 165.83 | 121.1 | 1.9 | 100 ppm | Ca |
Ca: Potential occupational carcinogen. Minimize workplace exposure concentrations.[4] PEL: Permissible Exposure Limit[11] REL: Recommended Exposure Limit TWA: Time-Weighted Average[11] STEL: Short-Term Exposure Limit
Experimental Protocols
Protocol 1: General Procedure for Cleanup of a Minor Chlorinated Hydrocarbon Spill
This protocol outlines the general steps for cleaning up a minor spill (less than 1 liter) of a chlorinated hydrocarbon in a laboratory setting.
Materials:
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Chemical spill kit containing:
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Absorbent material (e.g., vermiculite, clay, or spill pads)
-
Chemical-resistant gloves
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Safety goggles
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Plastic bags for hazardous waste
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Dustpan and brush
-
Hazardous waste labels
-
Procedure:
-
Assess the Situation: Immediately alert personnel in the vicinity of the spill. If the spill is large, involves highly toxic material, or you are not comfortable with the cleanup, evacuate the area and contact your institution's emergency response team.
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Ensure Ventilation: If the spill is not in a fume hood, ensure the area is well-ventilated by opening sashes of nearby fume hoods.
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Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles and chemical-resistant gloves.[9]
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Contain the Spill: Create a dike around the spill using absorbent material to prevent it from spreading.[9][10]
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Absorb the Spill: Apply absorbent material over the entire spill, working from the outside towards the center.[10] Allow the absorbent to fully soak up the liquid.
-
Collect the Waste: Carefully sweep the saturated absorbent material into a dustpan and place it into a heavy-duty plastic bag.[10]
-
Decontaminate the Area: Wipe the spill area with a cloth soaked in a suitable laboratory cleaning agent, followed by water. Dispose of the cloth in the same hazardous waste bag.
-
Dispose of Waste: Seal the plastic bag and label it clearly with the contents. Dispose of the bag according to your institution's hazardous waste management procedures.
-
Report the Incident: Report the spill to your laboratory supervisor or safety officer.
Protocol 2: Solid Phase Extraction (SPE) of Chlorinated Hydrocarbons from an Aqueous Sample
This protocol provides a general methodology for extracting chlorinated hydrocarbons from a water sample using a C18 SPE cartridge. This is a common sample preparation step prior to analysis by Gas Chromatography (GC).
Materials:
-
C18 SPE cartridge
-
SPE vacuum manifold
-
Water sample
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Deionized water
-
Collection vials
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Place the C18 SPE cartridge on the vacuum manifold.
-
Wash the cartridge with 6 mL of dichloromethane, allowing it to pass through the sorbent bed via gravity or with a light vacuum.
-
Wash the cartridge with 6 mL of methanol.
-
Equilibrate the cartridge with 6 mL of deionized water, ensuring the sorbent bed does not go dry.
-
-
Sample Loading:
-
Load the aqueous sample onto the conditioned cartridge. The flow rate should be slow and steady, typically 1-2 mL/minute. Do not let the cartridge run dry.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 6 mL of deionized water to remove any interfering polar compounds.
-
Dry the cartridge thoroughly by applying a vacuum for 10-15 minutes to remove any residual water.
-
-
Elution:
-
Place a clean collection vial under the cartridge.
-
Elute the retained chlorinated hydrocarbons by passing 4-6 mL of dichloromethane through the cartridge. Collect the eluate in the vial.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in an evaporator.
-
-
Analysis:
-
The concentrated sample is now ready for analysis by GC.
-
Visualizations
Caption: Toxicological pathway of carbon tetrachloride-induced liver injury.
Caption: Experimental workflow for the quantitative analysis of chlorinated hydrocarbons.
Caption: Simplified signaling pathway of chloroform-induced nephrotoxicity.[8][12][13][14][15]
References
- 1. youtube.com [youtube.com]
- 2. nj.gov [nj.gov]
- 3. Dichloromethane - American Chemical Society [acs.org]
- 4. Tetrachloroethylene - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Mechanism of carbon tetrachloride-induced hepatotoxicity. Hepatocellular damage by reactive carbon tetrachloride metabolites [inis.iaea.org]
- 7. Mechanisms of Carbon Tetrachloride-Induced Liver Damage [eureka.patsnap.com]
- 8. Mechanism of chloroform-induced renal toxicity: non-involvement of hepatic cytochrome P450-dependent metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Permissible exposure limit - Wikipedia [en.wikipedia.org]
- 12. Mechanism of chloroform-induced renal toxicity: Non-involvement of hepatic cytochrome P450-dependent metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. Mechanism of chloroform-induced renal toxicity: Non-involvement of hepatic cytochrome P450-dependent metabolism (Journal Article) | OSTI.GOV [osti.gov]
- 15. Mechanism of chloroform nephrotoxicity [ouci.dntb.gov.ua]
Technical Support Center: Scaling Up 2,5-Dichlorohexane Production
Welcome to the technical support center for the production of 2,5-dichlorohexane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this compound synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main synthetic routes to this compound are:
-
Free-Radical Chlorination of Hexane: This method involves the direct chlorination of hexane using chlorine gas (Cl₂) initiated by UV light or a radical initiator. While it is a direct approach, it often leads to a mixture of regioisomers (e.g., 1,2-, 1,3-, 2,3-dichlorohexanes) which can be challenging to separate.[1]
-
Nucleophilic Substitution of Hexane-2,5-diol: This method utilizes a substitution reaction, typically with a reagent like thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl), to replace the hydroxyl groups of hexane-2,5-diol with chlorine atoms. This route offers better control over the product's regiochemistry.
Q2: What are the main challenges when scaling up the free-radical chlorination of hexane?
A2: Scaling up this process presents several challenges:
-
Lack of Selectivity: The primary issue is the formation of multiple dichlorinated and polychlorinated isomers of hexane, making purification difficult and costly.[1]
-
Exothermic Reaction: The reaction is highly exothermic, and managing heat dissipation in a large reactor is crucial to prevent runaway reactions and ensure safety.
-
Corrosion: The use of chlorine gas and the generation of HCl can lead to corrosion of the reactor and associated equipment.
-
Byproduct Management: Significant amounts of unwanted isomers and HCl are produced, requiring efficient separation and disposal or recycling strategies.
Q3: How can I improve the selectivity of the free-radical chlorination process?
A3: While achieving high selectivity is inherently difficult, some strategies can be employed:
-
Temperature Control: Lowering the reaction temperature can sometimes favor the formation of certain isomers.
-
Use of Catalysts: Certain catalysts can influence the regioselectivity of the chlorination.
-
Alternative Chlorinating Agents: Exploring other chlorinating agents besides Cl₂ gas might offer better selectivity, though this can increase costs.
Q4: What safety precautions should be taken when working with chlorine gas on a large scale?
A4: Chlorine gas is highly toxic and corrosive. Key safety measures include:
-
Enclosed Systems: All reactions should be conducted in a well-ventilated, enclosed system to prevent gas leaks.
-
Scrubbing Systems: An emergency scrubbing system (e.g., with sodium hydroxide solution) should be in place to neutralize any accidental release of chlorine gas.
-
Material Compatibility: Ensure all reactor and piping materials are resistant to corrosion by chlorine and HCl.
-
Personal Protective Equipment (PPE): All personnel must use appropriate PPE, including respiratory protection.
Troubleshooting Guides
Guide 1: Free-Radical Chlorination of Hexane
| Problem | Possible Causes | Recommended Solutions |
| Low Yield of this compound | 1. Inefficient initiation of the radical reaction.2. Incorrect ratio of hexane to chlorine.3. Insufficient reaction time. | 1. Ensure the UV lamp is functioning correctly and is of the appropriate wavelength and intensity. If using a chemical initiator, check its purity and concentration.2. Optimize the molar ratio of hexane to chlorine. A higher excess of hexane can favor monochlorination, but for dichlorination, the ratio needs careful tuning.3. Monitor the reaction progress using in-situ analytics (e.g., GC) to determine the optimal reaction time. |
| High Percentage of Isomeric Impurities | 1. High reaction temperature leading to decreased selectivity.2. Non-selective nature of the free-radical reaction. | 1. Implement efficient cooling of the reactor to maintain a consistent and lower reaction temperature.2. Consider switching to a more selective synthesis route, such as the nucleophilic substitution of hexane-2,5-diol. If this is not possible, invest in advanced purification techniques like fractional distillation or preparative chromatography. |
| Formation of Polychlorinated Byproducts | 1. High concentration of chlorine gas.2. Over-exposure to the initiator (UV light or chemical). | 1. Control the feed rate of chlorine gas to maintain a lower, steady concentration within the reactor.2. Reduce the intensity of the UV light or the concentration of the chemical initiator. |
| Corrosion of Reactor Equipment | 1. Reaction of chlorine and HCl with the reactor material. | 1. Use reactors and equipment constructed from corrosion-resistant materials such as glass-lined steel or specialized alloys (e.g., Hastelloy).2. Ensure the reaction mixture is kept anhydrous, as moisture can exacerbate corrosion. |
Guide 2: Nucleophilic Substitution of Hexane-2,5-diol
| Problem | Possible Causes | Recommended Solutions |
| Incomplete Conversion of Diol to Dichloride | 1. Insufficient amount of chlorinating agent (e.g., SOCl₂, HCl).2. Low reaction temperature.3. Short reaction time. | 1. Use a stoichiometric excess of the chlorinating agent to drive the reaction to completion.2. Optimize the reaction temperature. While higher temperatures can increase the rate, they may also lead to side reactions.3. Monitor the reaction progress by TLC or GC to ensure it has gone to completion. |
| Formation of Alkene Byproducts | 1. High reaction temperatures promoting elimination reactions. | 1. Maintain the lowest effective temperature for the substitution reaction to minimize elimination.2. Choose a chlorinating agent and solvent system that favors substitution over elimination. |
| Difficulty in Product Isolation | 1. Emulsion formation during aqueous workup.2. Product volatility leading to losses during solvent removal. | 1. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.2. Use a rotary evaporator under controlled vacuum and temperature to remove the solvent. For highly volatile products, consider distillation for purification. |
| Safety Concerns with Thionyl Chloride | 1. Thionyl chloride is corrosive and reacts violently with water. It also releases toxic SO₂ and HCl gases. | 1. Conduct the reaction in a well-ventilated fume hood.2. Add thionyl chloride slowly and control the reaction temperature.3. Use a scrubbing system to neutralize the off-gases. |
Data Presentation
Table 1: Comparison of Synthesis Methods for Dichloroalkanes
| Parameter | Free-Radical Chlorination | Nucleophilic Substitution (from Diol) |
| Starting Materials | Hexane, Chlorine Gas | Hexane-2,5-diol, Chlorinating Agent (e.g., SOCl₂, HCl) |
| Selectivity | Low (mixture of isomers) | High (primarily this compound) |
| Typical Yield of Target Isomer | Variable, often low | High |
| Key Scale-Up Challenges | Poor selectivity, heat management, corrosion | Handling of corrosive reagents, byproduct gas scrubbing |
| Purification Method | Fractional distillation, preparative chromatography | Standard distillation, crystallization (if solid) |
Experimental Protocols
Protocol 1: Laboratory-Scale Free-Radical Chlorination of Hexane
-
Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a gas outlet connected to a scrubber containing NaOH solution. A UV lamp is positioned to irradiate the flask.
-
Reaction: The flask is charged with 200 mL of n-hexane. The stirrer is started, and chlorine gas is bubbled through the hexane at a controlled rate. The UV lamp is turned on to initiate the reaction.
-
Monitoring: The reaction is monitored by taking small aliquots and analyzing them by Gas Chromatography (GC) to determine the ratio of reactants and products.
-
Workup: Once the desired conversion is achieved, the chlorine gas flow and the UV lamp are turned off. The reaction mixture is purged with nitrogen to remove excess chlorine and HCl. The crude product is then washed with a dilute sodium bicarbonate solution and then with water.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate and then purified by fractional distillation to separate the different chlorinated hexane isomers.
Protocol 2: Laboratory-Scale Nucleophilic Substitution of Hexane-2,5-diol with Thionyl Chloride
-
Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap with a drying tube and a scrubber.
-
Reaction: Hexane-2,5-diol (0.1 mol) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) in the flask and cooled in an ice bath. Thionyl chloride (0.22 mol) is added dropwise from the dropping funnel over 30 minutes, keeping the temperature below 10 °C.
-
Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2 hours.
-
Workup: The reaction mixture is cooled, and the excess thionyl chloride and solvent are carefully removed by distillation. The residue is then poured into ice-water and extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the crude this compound is purified by vacuum distillation.
Visualizations
Caption: General experimental workflow for this compound production.
Caption: Troubleshooting logic for low yield or purity issues.
References
Minimizing side reactions in Friedel-Crafts alkylation with 2,5-dichlorohexane
Technical Support Center: Friedel-Crafts Alkylation with 2,5-Dichlorohexane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for managing Friedel-Crafts alkylation reactions involving this compound. The focus is on identifying and minimizing common side reactions to improve the yield and purity of the desired products.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions when using this compound in a Friedel-Crafts alkylation?
When using a dihaloalkane like this compound, several side reactions can compete with the desired mono-alkylation. The main challenges are:
-
Polyalkylation: The first alkyl group added to the aromatic ring is typically an activating group, making the mono-alkylated product more nucleophilic than the starting aromatic compound.[1][2] This increased reactivity promotes a second alkylation, leading to di-substituted products.
-
Intermolecular Cross-linking: The second chloro- group on the mono-alkylated intermediate can react with another aromatic molecule, leading to the formation of diarylhexane products or, in more extreme cases, polymeric materials.
-
Intramolecular Cyclization: The second chloro- group can react with the same aromatic ring to form a six-membered ring, resulting in a tetralin derivative. This is a common pathway for substrates that can form stable 5- or 6-membered rings.[1][3]
-
Carbocation Rearrangement: Although this compound forms secondary carbocations, which are relatively stable, rearrangements can still occur to form a more stable carbocation, potentially leading to a mixture of isomeric products.[4][5][6][7]
Q2: How can I favor mono-alkylation and prevent polyalkylation?
To minimize polyalkylation and favor the mono-substituted product, the concentration of the unreacted aromatic compound should be kept high relative to the alkylating agent. This can be achieved by:
-
Using a Large Excess of the Aromatic Compound: Employing the aromatic substrate in a large stoichiometric excess (e.g., 10-fold or higher) increases the statistical probability that the electrophile will react with an un-alkylated ring.[4][8]
-
Slow Addition of the Alkylating Agent: Adding the this compound slowly to the reaction mixture ensures its concentration remains low, further reducing the likelihood of a second alkylation on an already substituted ring.[2]
Q3: How can I control whether the reaction is intramolecular (cyclization) or intermolecular (cross-linking)?
The balance between intramolecular and intermolecular reactions is primarily controlled by reactant concentration.
-
To Favor Intramolecular Cyclization: The reaction should be run under high-dilution conditions. By keeping the concentration of the mono-alkylated intermediate low, you reduce the probability of it colliding with another aromatic molecule and instead favor the chloro- group reacting with the attached ring.
-
To Favor Intermolecular Di-alkylation: Higher reactant concentrations will promote reactions between different molecules, leading to the formation of diarylhexane products.
Q4: What is the role of the Lewis acid catalyst, and which one should I choose?
The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is essential for generating the carbocation electrophile from the alkyl halide.[1][9] It polarizes the C-Cl bond, facilitating its cleavage.
-
Choice of Catalyst: Anhydrous aluminum chloride (AlCl₃) is a common and highly active catalyst. However, milder catalysts like ferric chloride (FeCl₃) or zeolites can sometimes offer better selectivity and reduce side reactions.
-
Catalyst Stoichiometry: Unlike some catalytic reactions, Friedel-Crafts alkylation often requires stoichiometric amounts of the Lewis acid because the product can form a stable complex with the catalyst, rendering it inactive.[1] It is critical to use a fresh, anhydrous catalyst, as moisture will deactivate it.[10]
Q5: How does temperature influence the selectivity of the reaction?
Temperature is a critical parameter for controlling selectivity.
-
Lower Temperatures (0°C to room temperature): Generally favor the desired product by slowing down competing side reactions, which often have higher activation energies. Many protocols recommend starting the reaction at a low temperature (e.g., in an ice bath) and then allowing it to warm to room temperature.[10][11]
-
Higher Temperatures: While higher temperatures can increase the overall reaction rate, they often lead to a decrease in selectivity and an increase in the formation of byproducts, including polymers and rearranged products.[12]
Q6: What is the best solvent for this reaction?
The choice of solvent can impact catalyst activity and product distribution.
-
Inert Solvents: Solvents like dichloromethane or carbon disulfide are common as they are inert under reaction conditions.[13]
-
Aromatic Reactant as Solvent: If the aromatic substrate is a liquid and used in large excess, it can often serve as the solvent itself, which is an effective way to maintain its high concentration to favor mono-alkylation.
Troubleshooting Guide
| Symptom / Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst due to moisture exposure.2. Reaction temperature is too low. | 1. Use a fresh, sealed bottle of anhydrous Lewis acid (e.g., AlCl₃). Handle under an inert atmosphere (N₂ or Ar).2. After slow addition at low temperature, allow the mixture to warm to room temperature and stir for several hours. Gentle heating may be required, but monitor for side reactions. |
| Formation of Insoluble Polymer | 1. Intermolecular polyalkylation is the dominant pathway.2. Reactant concentrations are too high. | 1. Significantly increase the stoichiometric excess of the aromatic compound (e.g., from 5:1 to 15:1).2. Perform the reaction under higher dilution.3. Ensure slow, dropwise addition of this compound into the aromatic/catalyst mixture. |
| Complex Mixture of Products | 1. Competing intramolecular and intermolecular reactions.2. Carbocation rearrangements.3. Over-alkylation at different positions. | 1. To favor one product, adjust concentration: high dilution for cyclized product, high concentration of arene for mono-alkylated product.2. Run the reaction at the lowest possible temperature that allows for reasonable conversion to minimize rearrangements.3. Use a large excess of the aromatic compound to suppress over-alkylation. |
| Low Yield of Desired Product | 1. Inefficient workup or product loss during purification.2. Sub-optimal reaction conditions (ratio, temperature, time). | 1. During aqueous workup, quench the reaction slowly over ice to avoid overheating. Ensure complete extraction with an appropriate organic solvent.2. Systematically optimize reaction parameters. Refer to the quantitative data summary below for starting points. |
Quantitative Data Summary
The following table provides an illustrative summary of how reaction conditions can be adjusted to favor specific products. Actual yields will vary based on the specific aromatic substrate and precise conditions.
| Target Product | Aromatic:Dichlorohexane Ratio | Temperature | Concentration | Expected Major Product | Likely Side Products |
| Mono-alkylation | >10:1 | 0 °C to 25 °C | High | Mono-alkylated Aromatic | Di-alkylated and cyclized products |
| Intramolecular Cyclization | ~1:1 | 25 °C to 80 °C | Low (High Dilution) | Cyclized Tetralin Derivative | Polymeric material, starting materials |
| Intermolecular Di-alkylation | 2:1 | 25 °C to 80 °C | High | Di-aryl Hexane | Mono-alkylated products, polymers |
Experimental Protocols
Protocol 1: General Procedure for Maximizing Mono-alkylation
This protocol is designed to favor the reaction of one chloro- group on this compound with the aromatic compound.
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas (N₂ or Ar) inlet.
-
Reagents: To the flask, add the aromatic compound (10-15 equivalents) and an appropriate inert solvent (e.g., dichloromethane), if necessary.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Catalyst Addition: While stirring, carefully and portion-wise add the anhydrous Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents relative to this compound).
-
Substrate Addition: Prepare a solution of this compound (1 equivalent) in a small amount of the reaction solvent. Add this solution to the dropping funnel and add it dropwise to the cooled, stirring reaction mixture over 1-2 hours.
-
Reaction: After the addition is complete, continue stirring at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to slowly warm to room temperature. Monitor the reaction progress using TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding crushed ice, followed by cold water.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography or recrystallization.[10][11][14]
Protocol 2: Procedure to Favor Intramolecular Cyclization
This protocol uses high-dilution principles to promote the formation of a cyclic product from a suitable aromatic substrate.
-
Setup: Use a large, three-necked round-bottom flask containing the bulk of the reaction solvent (e.g., 80-90% of the total volume). Equip the flask with a mechanical stirrer, a condenser, a thermometer, and two separate dropping funnels. Maintain an inert atmosphere.
-
Reagent Solutions:
-
In the first dropping funnel, prepare a dilute solution of the aromatic compound (1 equivalent) and this compound (1 equivalent) in the reaction solvent.
-
In the second dropping funnel, prepare a dilute solution or suspension of the Lewis acid catalyst (e.g., AlCl₃, 1.2 equivalents) in the reaction solvent.
-
-
High-Dilution Addition: Heat the solvent in the flask to a suitable temperature (e.g., reflux). Begin the simultaneous, slow, dropwise addition of both reagent solutions from the funnels into the flask over an extended period (e.g., 4-8 hours). This ensures the instantaneous concentration of reactants remains extremely low.
-
Reaction: After the addition is complete, continue stirring at temperature for an additional period to ensure complete reaction.
-
Workup and Purification: Cool the reaction mixture and perform the same workup and purification steps as described in Protocol 1.
Visualizations
Caption: Reaction pathways in the Friedel-Crafts alkylation with this compound.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. brainly.com [brainly.com]
- 9. mt.com [mt.com]
- 10. cerritos.edu [cerritos.edu]
- 11. Chemistry 211 Experiment 1 [home.miracosta.edu]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
Technical Support Center: Interpreting Complex NMR Spectra of 2,5-Dichlorohexane Mixtures
For Researchers, Scientists, and Drug Development Professionals
Navigating the complexities of Nuclear Magnetic Resonance (NMR) spectroscopy is a common challenge in chemical research and drug development. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the interpretation of complex NMR spectra, specifically for mixtures of 2,5-dichlorohexane diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in interpreting the ¹H NMR spectrum of a this compound mixture?
A1: The primary challenge arises from the presence of stereoisomers: the chiral (2R,5R and 2S,5S enantiomers, which form a racemic mixture) and the achiral meso (2R,5S) diastereomers. This results in a complex spectrum due to:
-
Signal Overlap: Protons in similar chemical environments in the different stereoisomers will have very close chemical shifts, leading to overlapping multiplets that are difficult to resolve.
-
Complex Splitting Patterns: The methylene protons (at C3 and C4) are diastereotopic, meaning they are chemically non-equivalent and will split each other, in addition to being coupled to the methine protons (at C2 and C5). This creates complex higher-order splitting patterns.
-
Distinguishing Diastereomers: The chemical shift and coupling constant differences between the meso and racemic isomers can be subtle, making it difficult to distinguish and quantify each component without high-resolution instrumentation and advanced techniques.
Q2: How can I distinguish between the meso and racemic diastereomers in a ¹H NMR spectrum?
A2: Distinguishing between the meso and racemic forms of this compound relies on subtle differences in their NMR parameters, which are due to their different symmetries.
-
meso Isomer: Possesses a center of inversion, making the two halves of the molecule equivalent. This symmetry can lead to a simpler spectrum compared to the racemic isomers.
-
Racemic Isomers: Lack this symmetry, potentially resulting in more complex splitting patterns and a greater number of unique signals, particularly for the central methylene protons.
Advanced NMR techniques are often necessary for clear differentiation. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can help to resolve overlapping signals and establish connectivity between protons and carbons, aiding in the assignment of signals to the specific isomers.
Q3: What are diastereotopic protons and how do they affect the spectrum of this compound?
A3: Diastereotopic protons are protons that are not related by any element of symmetry (plane or center of inversion). In the case of this compound, the two protons on the C3 methylene group (and similarly on the C4 methylene group) are diastereotopic. This is because replacing one of them with another group (e.g., deuterium) would create a new stereocenter, and the resulting molecule would be a diastereomer of the one formed by replacing the other proton.
The consequence in the ¹H NMR spectrum is that these protons:
-
Have different chemical shifts.
-
Couple to each other, resulting in geminal coupling.
-
Couple to the adjacent methine proton with different coupling constants.
This leads to complex multiplet patterns for the methylene region of the spectrum, which can be challenging to interpret without spectral simulation or higher-field NMR instruments.
Q4: How can I quantify the ratio of meso to racemic diastereomers in my mixture?
A4: Quantification is achieved by integrating well-resolved signals in the ¹H NMR spectrum that are unique to each diastereomer.
-
Identify Unique Signals: The first step is to identify signals that do not overlap between the meso and racemic forms. These are most likely to be the methine protons (CH-Cl) or the methyl protons (CH₃).
-
Integration: Carefully integrate these unique signals. The ratio of the integrals will correspond to the molar ratio of the diastereomers in the mixture.
-
Advanced Techniques: If signal overlap is severe, techniques like band-selective pure shift NMR can be employed. This method collapses multiplets into singlets, which can significantly improve resolution and allow for more accurate integration.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Severely Overlapping Signals in the Methylene Region | The chemical shifts of the diastereotopic methylene protons in the meso and racemic isomers are very similar. | 1. Increase Spectrometer Field Strength: Higher magnetic fields will increase the chemical shift dispersion, potentially resolving the overlapping signals. 2. 2D NMR: Run a COSY or HSQC experiment to resolve the signals in a second dimension and establish coupling networks. 3. Pure Shift NMR: Employ a pure shift NMR experiment to collapse the complex multiplets into singlets for easier identification and quantification. |
| Difficulty in Assigning Methyl and Methine Signals to Specific Diastereomers | The chemical shift differences between the meso and racemic isomers are very small. | 1. Spiking Experiment: If you have a pure sample of one of the diastereomers, you can "spike" your mixture with it and observe which signals increase in intensity. 2. Computational Prediction: Use NMR prediction software to estimate the chemical shifts for each isomer. While not a substitute for experimental data, it can provide a good starting point for assignments. |
| Inaccurate Quantification from Integration | Poor signal-to-noise ratio or overlapping signals are leading to integration errors. | 1. Increase Number of Scans: Acquire more scans to improve the signal-to-noise ratio. 2. Use a Relaxation Agent: Adding a relaxation agent like Cr(acac)₃ can shorten the relaxation delay needed between scans, allowing for more scans in a given time. Ensure the agent does not interact with your sample in a way that alters chemical shifts. 3. Deconvolution Software: Use NMR processing software with a deconvolution feature to mathematically separate overlapping peaks for more accurate integration. |
Experimental Protocols
A standard approach for acquiring a high-quality ¹H NMR spectrum of a this compound mixture is outlined below.
1. Sample Preparation
-
Solvent: Use a deuterated solvent that provides good solubility for the sample and has a residual solvent peak that does not overlap with signals of interest. Deuterated chloroform (CDCl₃) is a common choice.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the this compound mixture in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS).
2. ¹H NMR Acquisition Parameters
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: Set the acquisition time to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay: Use a relaxation delay of at least 5 times the longest T₁ of your protons of interest to ensure full relaxation and accurate integration. A delay of 5-10 seconds is generally a good starting point.
-
Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16-64 scans should provide a good signal-to-noise ratio.
Visualizing the Analysis Workflow
The following diagram illustrates a logical workflow for the analysis of a complex NMR spectrum of a this compound mixture.
Caption: Workflow for NMR analysis of this compound mixtures.
Validation & Comparative
A Comparative Analysis of 2,5-Dichlorohexane and 1,6-Dichlorohexane Reactivity: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric haloalkanes is paramount for synthetic strategy and molecular design. This guide provides an objective comparison of the reactivity of 2,5-dichlorohexane and 1,6-dichlorohexane, supported by established principles of organic chemistry and illustrative experimental protocols.
Structural and Physical Properties
A fundamental understanding of the physical properties of these isomers is the first step in predicting their chemical behavior.
| Property | This compound | 1,6-Dichlorohexane |
| CAS Number | 13275-18-8 | 2163-00-0 |
| Molecular Weight | 155.07 g/mol | 155.07 g/mol |
| Boiling Point | ~176 °C | ~205 °C |
| Density | ~1.06 g/mL | ~1.07 g/mL |
| Structure | Secondary Dichloroalkane | Primary Dichloroalkane |
Reactivity Analysis: Nucleophilic Substitution and Elimination
The key difference in the reactivity of this compound and 1,6-dichlorohexane lies in the position of the chlorine atoms. 1,6-dichlorohexane is a primary alkyl halide, while this compound is a secondary alkyl halide. This structural variance dictates the preferred reaction pathways, particularly in nucleophilic substitution and elimination reactions.
Nucleophilic Substitution
1,6-Dichlorohexane is expected to readily undergo bimolecular nucleophilic substitution (SN2) reactions. The primary nature of the carbon-chlorine bonds means there is minimal steric hindrance, allowing for effective backside attack by a nucleophile. Furthermore, the presence of two terminal chlorine atoms opens up the possibility of intramolecular reactions, leading to the formation of cyclic products. For instance, reaction with a difunctional nucleophile or under conditions favoring intramolecular cyclization can lead to the formation of a cyclohexane ring.
This compound , being a secondary alkyl halide, is more sterically hindered than its primary counterpart. Consequently, SN2 reactions will be significantly slower. Unimolecular nucleophilic substitution (SN1) reactions are possible, especially with weak nucleophiles in polar protic solvents, but will likely be in competition with elimination reactions. Intermolecular substitution reactions are more probable than intramolecular cyclization, which would require the formation of a sterically strained five-membered ring with substituents.
Elimination Reactions
This compound is more prone to elimination reactions, particularly E2 reactions in the presence of a strong, non-nucleophilic base. According to Zaitsev's rule, the major product of the elimination of HCl from this compound would be the more substituted alkene, hexa-2,4-diene. The use of a sterically hindered base could favor the formation of the Hofmann product, hexa-1,5-diene.
1,6-Dichlorohexane can also undergo elimination reactions, but they are generally less favored than substitution for primary halides unless a very strong, bulky base is used. Elimination would lead to the formation of 1,5-hexadiene.
Experimental Protocols
The following are representative experimental protocols for nucleophilic substitution and elimination reactions. These are generalized procedures and may require optimization for specific applications.
Protocol 1: Comparative Nucleophilic Substitution (Hydrolysis)
Objective: To compare the relative rates of hydrolysis of this compound and 1,6-dichlorohexane.
Materials:
-
This compound
-
1,6-dichlorohexane
-
Aqueous silver nitrate solution (0.1 M)
-
Ethanol
-
Test tubes
-
Water bath
Procedure:
-
Prepare two sets of test tubes. In one set, add 1 mL of a 0.1 M solution of this compound in ethanol. In the second set, add 1 mL of a 0.1 M solution of 1,6-dichlorohexane in ethanol.
-
Place all test tubes in a constant temperature water bath (e.g., 50 °C).
-
To each test tube, add 1 mL of 0.1 M aqueous silver nitrate solution simultaneously.
-
Observe the time taken for the appearance of a silver chloride precipitate in each test tube.
Expected Outcome: A precipitate of AgCl will form more rapidly in the test tubes containing 1,6-dichlorohexane, indicating a faster rate of hydrolysis (SN1-type reaction favored by the secondary halide and the presence of water, though SN2 with water as a nucleophile is also possible). The secondary halide, this compound, will react slower due to greater steric hindrance for an SN2 pathway and a less stable secondary carbocation compared to a potential primary carbocation rearrangement for an SN1 pathway.
Protocol 2: Comparative Elimination Reaction
Objective: To compare the product distribution in the elimination reaction of this compound and 1,6-dichlorohexane with a strong base.
Materials:
-
This compound
-
1,6-dichlorohexane
-
Potassium tert-butoxide
-
tert-Butanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask, dissolve a known amount of either this compound or 1,6-dichlorohexane in tert-butanol.
-
Add a stoichiometric excess of potassium tert-butoxide to the flask.
-
Heat the mixture to reflux for a specified period (e.g., 2 hours).
-
Cool the reaction mixture, quench with water, and extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Dry the organic extract and analyze the product mixture by GC-MS to identify and quantify the alkenes formed.
Expected Outcome: The reaction with this compound is expected to yield a mixture of isomeric hexadienes, with hexa-2,4-diene as the major product. The reaction with 1,6-dichlorohexane will primarily yield 1,5-hexadiene, although the overall yield of elimination products may be lower compared to substitution products under these conditions.
Conclusion
The reactivity of this compound and 1,6-dichlorohexane is a clear illustration of the profound influence of isomeric structure on chemical behavior. 1,6-dichlorohexane, as a primary dichloride, is a versatile substrate for SN2 reactions and intramolecular cyclizations. In contrast, this compound, a secondary dichloride, displays a greater propensity for elimination reactions and slower rates of nucleophilic substitution. A thorough understanding of these differences is crucial for the strategic design of synthetic pathways in chemical research and drug development.
A Comparative Guide to the Physicochemical Properties of Dichlorohexane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the physicochemical properties of various dichlorohexane isomers. The information is intended to assist researchers in distinguishing between these isomers and understanding their fundamental chemical characteristics. While direct applications in signaling pathways and drug development are not prominently documented in publicly available literature, a thorough understanding of these properties is a prerequisite for any potential toxicological or therapeutic investigation.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of several dichlorohexane isomers. It is important to note that some of the presented data are estimated values.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Water Solubility |
| 1,1-Dichlorohexane | 62017-16-7 | C₆H₁₂Cl₂ | 155.07 | 175.06 (estimate)[1][2] | -48.02 (estimate)[1][2] | 1.0240[1][2] | Insoluble |
| 1,2-Dichlorohexane | 2162-92-7 | C₆H₁₂Cl₂ | 155.07 | --- | --- | --- | Insoluble |
| 1,3-Dichlorohexane | --- | C₆H₁₂Cl₂ | 155.07 | --- | --- | --- | Insoluble |
| 1,4-Dichlorohexane | 50635-35-3 | C₆H₁₂Cl₂ | 155.06 | --- | --- | --- | Insoluble[3] |
| 1,5-Dichlorohexane | 54305-90-7 | C₆H₁₂Cl₂ | 155.07 | --- | --- | --- | Insoluble[4][5] |
| 1,6-Dichlorohexane | 2163-00-0 | C₆H₁₂Cl₂ | 155.07 | 87-90 (at 15 mmHg) | --- | 1.068 | Insoluble[6] |
| 2,2-Dichlorohexane | 42131-89-5 | C₆H₁₂Cl₂ | 155.07 | --- | --- | --- | Insoluble |
| 2,3-Dichlorohexane | 54305-87-2 | C₆H₁₂Cl₂ | 155.07 | 175.06 (estimate)[7] | -48.02 (estimate)[7] | 1.0527[7] | Insoluble[8][9] |
| 2,5-Dichlorohexane | 13275-18-8 | C₆H₁₂Cl₂ | 155.07 | 166.7[10] | -48.02 (estimate)[10] | 1.026[10] | Insoluble[10][11][12][13] |
| 3,3-Dichlorohexane | 86525-67-9 | C₆H₁₂Cl₂ | 155.07 | 128-129[14] | --- | 1.040[14] | Insoluble[14][15] |
| 3,4-Dichlorohexane | 19117-19-2 | C₆H₁₂Cl₂ | 155.07 | 167.7 | --- | 1.0 | Insoluble[16][17][18] |
| 1,1-Dichlorocyclohexane | 2108-92-1 | C₆H₁₀Cl₂ | 153.05 | 171[19] | -47[20] | 1.15[19] | Insoluble[19][20][21] |
| trans-1,2-Dichlorocyclohexane | 822-86-6 | C₆H₁₀Cl₂ | 153.05 | --- | --- | --- | Insoluble |
| 1,4-Dichlorocyclohexane | 19398-57-3 | C₆H₁₀Cl₂ | 153.05 | 204.1 (Predicted)[22] | --- | 1.14 (Predicted)[22] | Soluble in Chloroform, Slightly Soluble in Methanol[22] |
Note: "---" indicates that reliable data was not found in the search results. Solubility is generally predicted to be low in water for these nonpolar organic compounds.
Experimental Protocols
The following are generalized experimental methodologies for determining the key physicochemical properties listed above.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Method: Capillary Method
-
Sample Preparation: A small amount of the liquid dichlorohexane isomer is placed in a small test tube.
-
Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample. The test tube is then attached to a thermometer.
-
Heating: The assembly is heated in a controlled manner, for instance, using a Thiele tube or a melting point apparatus with a heating block.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly.
-
Measurement: The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For many dichlorohexane isomers, the melting points are below room temperature, requiring a cooling apparatus.
Method: Capillary Tube Method
-
Sample Preparation: A small amount of the solid dichlorohexane isomer is finely powdered and packed into a capillary tube sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating/cooling block and a thermometer.
-
Heating/Cooling: The temperature is gradually increased or decreased.
-
Observation: The sample is observed through a magnifying lens.
-
Measurement: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted.
Determination of Density
Density is the mass of a substance per unit volume.
Method: Pycnometer Method
-
Weigh Empty Pycnometer: The mass of a clean, dry pycnometer (a flask with a specific volume) is accurately determined.
-
Fill with Sample: The pycnometer is filled with the liquid dichlorohexane isomer, ensuring no air bubbles are present.
-
Weigh Filled Pycnometer: The mass of the pycnometer filled with the sample is determined.
-
Determine Mass of Sample: The mass of the sample is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
Calculate Density: The density is calculated by dividing the mass of the sample by the known volume of the pycnometer. Temperature should be recorded as density is temperature-dependent.
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
Method: Qualitative Assessment
-
Sample and Solvent: A small, measured amount of the dichlorohexane isomer (solute) is added to a test tube containing a specific volume of the solvent (e.g., water).
-
Mixing: The mixture is agitated (e.g., by vortexing or shaking) for a set period.
-
Observation: The mixture is observed to see if the solute has dissolved completely. The formation of a single, clear phase indicates solubility, while the presence of separate layers or a cloudy suspension indicates insolubility or partial solubility.
-
Reporting: The solubility is reported qualitatively (e.g., soluble, slightly soluble, insoluble). For quantitative analysis, techniques like spectroscopy or chromatography would be employed to determine the concentration of the dissolved solute.
Relevance to Drug Development
A comprehensive search of scientific literature did not yield significant information directly linking dichlorohexane isomers to specific signaling pathways or their widespread use as scaffolds in drug development. Their primary applications appear to be as solvents or chemical intermediates. However, understanding their physicochemical properties is a critical first step in assessing their potential for any biological application, including:
-
Pharmacokinetics (ADME): Properties like solubility and lipophilicity (which can be inferred from solubility in nonpolar solvents) are crucial determinants of a compound's absorption, distribution, metabolism, and excretion.
-
Toxicology: The isomeric form of a molecule can drastically alter its toxicological profile. A baseline understanding of the physical properties of each isomer is essential for any toxicological assessment.
-
Formulation Development: Solubility is a key parameter in developing formulations for in vitro and in vivo studies.
Further research would be required to explore any potential biological activities of dichlorohexane isomers. This would involve systematic screening in relevant biological assays.
References
- 1. 1,1-dichlorohexane CAS#: 62017-16-7 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 1,4-Dichlorohexane (CAS 50635-35-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 1,5-Dichlorohexane | C6H12Cl2 | CID 521495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,6-Dichlorohexane | 2163-00-0 [chemicalbook.com]
- 7. 2,3-dichlorohexane CAS#: 54305-87-2 [m.chemicalbook.com]
- 8. cymitquimica.com [cymitquimica.com]
- 9. 2,3-Dichlorohexane | C6H12Cl2 | CID 521494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound|lookchem [lookchem.com]
- 11. This compound (CAS ---) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. Page loading... [wap.guidechem.com]
- 13. This compound | C6H12Cl2 | CID 25823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3,3-Dichlorohexane CAS#: 86525-67-9 [chemicalbook.com]
- 15. 3,3-Dichlorohexane | C6H12Cl2 | CID 523772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Page loading... [wap.guidechem.com]
- 17. 3,4-Dichlorohexane | C6H12Cl2 | CID 6427835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. (3S,4R)-3,4-dichlorohexane | C6H12Cl2 | CID 6429400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Cyclohexane,1,1-dichloro- | CAS#:2108-92-1 | Chemsrc [chemsrc.com]
- 20. 1,1-dichlorocyclohexane [stenutz.eu]
- 21. 1,1-Dichlorocyclohexane | C6H10Cl2 | CID 16425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 1,4-DICHLOROCYCLOHEXANE | 19398-57-3 [chemicalbook.com]
A Comparative Guide to Validating 2,5-Dichlorohexane Purity by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of gas chromatography (GC) with other analytical techniques for the validation of 2,5-dichlorohexane purity. It includes detailed experimental protocols, data presentation in structured tables, and a visual representation of the analytical workflow, designed to assist researchers in selecting and implementing the most suitable method for their specific needs.
Introduction to Purity Validation of this compound
This compound is a halogenated hydrocarbon used as a chemical intermediate in various synthetic processes. Ensuring its purity is critical for the quality, safety, and efficacy of the final products in research and drug development. Gas chromatography, particularly with a flame ionization detector (GC-FID), is a widely adopted and robust method for assessing the purity of volatile and semi-volatile compounds like this compound. This is due to its high resolution, sensitivity, and quantitative accuracy.
The primary impurities in commercially available this compound often arise from its synthesis, which typically involves the chlorination of hexane. This process can lead to the formation of various positional isomers, such as 1,2-, 1,3-, 1,4-, and 2,3-dichlorohexane, which may be challenging to separate from the main compound.
Comparison of Analytical Methods for Purity Determination
While GC is a powerful technique for purity analysis of this compound, other methods can also be employed. The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation or the nature of the expected impurities.
| Analytical Method | Principle | Advantages | Disadvantages | Applicability for this compound Purity |
| Gas Chromatography (GC) | Separation of volatile components based on their partitioning between a stationary phase and a mobile gas phase. | High resolution for separating isomers, high sensitivity (especially with FID for hydrocarbons), excellent for quantitative analysis, well-established methods available. | Requires volatile and thermally stable samples. | Excellent: Ideal for quantifying the purity of this compound and resolving it from its volatile isomers and other organic impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a liquid mobile phase based on their interactions with a solid stationary phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile substances. | Generally lower resolution for separating volatile isomers compared to capillary GC, can be more expensive due to solvent consumption. | Limited: Not the primary choice for a volatile compound like this compound. It would be more suitable if non-volatile impurities were of concern. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound based on the interaction of atomic nuclei with a magnetic field. | Provides structural confirmation of the main component and can identify and quantify impurities without the need for reference standards for each impurity. | Lower sensitivity compared to GC, may not detect trace impurities, and can be complex for quantitative analysis of mixtures. | Good for Confirmation: Excellent for confirming the identity of this compound and identifying major impurities, but less suited for routine purity quantification of trace components. |
| Mass Spectrometry (MS) coupled with GC (GC-MS) | Combines the separation power of GC with the identification capabilities of MS, which separates ions based on their mass-to-charge ratio. | Provides definitive identification of separated components, including impurities.[1] | More complex and expensive instrumentation than GC-FID. | Excellent for Identification: The gold standard for identifying unknown impurities separated by GC.[1] |
Experimental Protocol: Validation of this compound Purity by GC-FID
This protocol outlines the validation of a GC-FID method for determining the purity of this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.
Gas Chromatography System and Conditions
-
Gas Chromatograph: Agilent 6890 or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: PEG-20M (Polyethylene glycol), 75 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Temperature: Isothermal at 90 °C.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1.0 µL.
-
Split Ratio: 50:1.
Preparation of Solutions
-
Solvent: High-purity acetone or hexane.
-
Standard Solution: Accurately weigh approximately 100 mg of this compound reference standard and dissolve in 10 mL of solvent.
-
Sample Solution: Accurately weigh approximately 100 mg of the this compound sample and dissolve in 10 mL of solvent.
-
Spiked Sample Solution (for Accuracy): Prepare a sample solution as described above and spike with known amounts of potential impurities (e.g., other dichlorohexane isomers) at different concentration levels.
Validation Parameters and Acceptance Criteria
The following parameters should be evaluated to validate the analytical method:
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Inject the solvent, a solution of this compound, and a mixture of this compound with its potential isomers. | The peak for this compound should be well-resolved from any other peaks (resolution > 1.5). No interfering peaks should be observed at the retention time of this compound in the solvent blank. |
| Linearity | Prepare a series of at least five concentrations of this compound (e.g., 50-150% of the nominal concentration). Inject each concentration in triplicate and plot a graph of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Range | The range is established by confirming that the method has a suitable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range. | The specified range should be justified based on the intended application. |
| Accuracy | Analyze the spiked sample solutions at three different concentration levels (e.g., 80%, 100%, and 120% of the expected impurity levels) in triplicate. Calculate the percentage recovery of the added impurities. | The mean recovery should be within 90-110% for each impurity. |
| Precision (Repeatability) | Analyze six replicate injections of the sample solution. Calculate the relative standard deviation (RSD) of the peak area for this compound and any specified impurities. | RSD ≤ 2.0% for the main peak and ≤ 10.0% for impurities. |
| Intermediate Precision | Repeat the precision study on a different day, with a different analyst, and/or on a different instrument. | The results should be consistent with the repeatability data, and the overall RSD should meet the acceptance criteria. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOD should be reported. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be reported and should be sufficiently low to quantify any specified impurities. |
| Robustness | Intentionally vary critical method parameters (e.g., oven temperature by ±2 °C, flow rate by ±0.1 mL/min) and assess the impact on the results. | The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the minor variations. |
Data Presentation
The quantitative results from the validation studies should be summarized in clear and concise tables.
Table 1: Linearity Data for this compound
| Concentration (mg/mL) | Mean Peak Area (n=3) |
| 5 | [Data] |
| 8 | [Data] |
| 10 | [Data] |
| 12 | [Data] |
| 15 | [Data] |
| Correlation Coefficient (r²) | [Value] |
Table 2: Accuracy Data for Spiked Impurities
| Impurity | Spiked Level | Theoretical Conc. (mg/mL) | Measured Conc. (mg/mL) | Recovery (%) |
| Isomer A | 1 | [Data] | [Data] | [Data] |
| 2 | [Data] | [Data] | [Data] | |
| 3 | [Data] | [Data] | [Data] | |
| Mean Recovery | [Value] | |||
| Isomer B | 1 | [Data] | [Data] | [Data] |
| 2 | [Data] | [Data] | [Data] | |
| 3 | [Data] | [Data] | [Data] | |
| Mean Recovery | [Value] |
Table 3: Precision (Repeatability) Data
| Injection | Peak Area of this compound |
| 1 | [Data] |
| 2 | [Data] |
| 3 | [Data] |
| 4 | [Data] |
| 5 | [Data] |
| 6 | [Data] |
| Mean | [Value] |
| Standard Deviation | [Value] |
| RSD (%) | [Value] |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the validation process for determining the purity of this compound by gas chromatography.
References
A Comparative Guide to SN1 and SN2 Reaction Pathways for Dichloroalkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of S_N_1 and S_N_2 reaction pathways for various dichloroalkanes, supported by experimental data and detailed methodologies. Understanding the nuances of these nucleophilic substitution reactions is critical for predicting reaction outcomes, optimizing synthetic routes, and developing novel therapeutics.
Introduction to Nucleophilic Substitution in Dichloroalkanes
Dichloroalkanes present a unique substrate class for nucleophilic substitution reactions due to the presence of two electrophilic carbon centers and the potential for intramolecular reactions and neighboring group participation. The competition between unimolecular (S_N_1) and bimolecular (S_N_2) pathways is governed by a delicate interplay of factors including the structure of the dichloroalkane, the nature of the nucleophile, the solvent system, and the leaving group.
Key Factors Influencing SN1 vs. SN2 Pathways:
-
Substrate Structure: The substitution at the carbon atom bearing the leaving group is a primary determinant.[1] Primary haloalkanes favor the S_N_2 mechanism, while tertiary haloalkanes favor the S_N_1 mechanism.[1] Secondary haloalkanes can undergo either pathway, and the outcome is influenced by other factors. With dichloroalkanes, the position of the chlorine atoms (vicinal, geminal, or isolated) significantly impacts reactivity and the potential for intramolecular reactions.
-
Nucleophile: Strong,-charged nucleophiles favor the S_N_2 pathway, whereas weak, neutral nucleophiles are more conducive to the S_N_1 pathway.[2]
-
Solvent: Polar protic solvents, such as water and alcohols, stabilize the carbocation intermediate of the S_N_1 pathway.[1] Polar aprotic solvents, like acetone or DMSO, favor the S_N_2 pathway by solvating the cation of the nucleophile salt but not the nucleophile itself, thus enhancing its nucleophilicity.
-
Leaving Group: A good leaving group is essential for both mechanisms as it must be stable after departing. Halogens are generally good leaving groups.
Comparative Analysis of SN1 and SN2 Pathways in Dichloroalkanes
The presence of a second chlorine atom can lead to complex reaction kinetics and product mixtures. In certain arrangements, one chlorine atom can act as a neighboring group, influencing the reaction at the other carbon center through anchimeric assistance. This can lead to enhanced reaction rates and the formation of cyclic intermediates.
SN1 Pathway in Dichloroalkanes
The S_N_1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate.[1] The rate of an S_N_1 reaction is dependent only on the concentration of the substrate.
Rate Law: Rate = k[Dichloroalkane]
For dichloroalkanes, the stability of the resulting carbocation is paramount. Tertiary and secondary carbocations are more stable than primary carbocations, making substrates that can form these intermediates more likely to react via an S_N_1 pathway under appropriate conditions (weak nucleophile, polar protic solvent).
SN2 Pathway in Dichloroalkanes
The S_N_2 reaction is a one-step, concerted process where the nucleophile attacks the carbon atom as the leaving group departs.[1] The rate of an S_N_2 reaction is dependent on the concentrations of both the substrate and the nucleophile.
Rate Law: Rate = k[Dichloroalkane][Nucleophile]
This pathway is sensitive to steric hindrance. Primary dichloroalkanes are the most reactive towards S_N_2, as the backside attack of the nucleophile is less impeded.
Quantitative Data Comparison
The following tables summarize hypothetical experimental data for the reaction of various dichloropropane isomers under conditions designed to favor either S_N_1 or S_N_2 pathways. Note: This data is illustrative and intended to demonstrate the expected trends. Actual experimental values can vary based on precise reaction conditions.
Table 1: Reaction of Dichloropropane Isomers with a Strong Nucleophile (I⁻) in a Polar Aprotic Solvent (Acetone) - Favoring SN2
| Dichloroalkane | Relative Initial Rate (mol L⁻¹ s⁻¹) | Major Substitution Product(s) |
| 1,2-Dichloropropane | 1.0 | 1-Iodo-2-chloropropane, 2-Iodo-1-chloropropane |
| 1,3-Dichloropropane | 1.5 | 1-Iodo-3-chloropropane |
| 2,2-Dichloropropane | 0.01 | Negligible substitution |
Table 2: Solvolysis of Dichloropropane Isomers in a Polar Protic Solvent (Ethanol) - Favoring SN1
| Dichloroalkane | Relative Initial Rate (mol L⁻¹ s⁻¹) | Major Substitution Product(s) |
| 1,2-Dichloropropane | 0.1 | 1-Ethoxy-2-chloropropane, 2-Ethoxy-1-chloropropane |
| 1,3-Dichloropropane | 0.05 | 1-Ethoxy-3-chloropropane |
| 2,2-Dichloropropane | 1.2 | 2-Ethoxy-2-chloropropane |
Experimental Protocols
General Protocol for Determining Reaction Rates (Method of Initial Rates)
This method is used to determine the order of the reaction with respect to each reactant.
-
Reaction Setup: A series of reactions are prepared in which the initial concentration of one reactant is varied while the concentrations of all other reactants are held constant.
-
Monitoring the Reaction: The progress of the reaction is monitored over time. This can be achieved by various techniques:
-
Titration: Aliquots of the reaction mixture are taken at specific time intervals, and the concentration of a reactant or product is determined by titration. For example, in the hydrolysis of a dichloroalkane, the formation of HCl can be titrated with a standard base.
-
Spectroscopy: If a reactant or product absorbs light at a specific wavelength, UV-Vis spectroscopy can be used to monitor its concentration.
-
Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the components of the reaction mixture at different time points.
-
-
Calculating Initial Rates: The initial rate of the reaction for each experiment is determined from the slope of the concentration versus time plot at t=0.
-
Determining Reaction Order: By comparing the initial rates of reactions with different initial concentrations, the order of the reaction with respect to each reactant can be determined. For a reaction A + B -> C, the rate law is Rate = k[A]^m[B]^n. By comparing two experiments where only [A] is changed, m can be calculated.
Protocol for Product Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating, identifying, and quantifying the products of a chemical reaction.
-
Sample Preparation: After the reaction is complete (or quenched at a specific time), a sample of the reaction mixture is prepared. This may involve extraction of the organic components into a suitable solvent and drying.
-
GC Separation: The sample is injected into the gas chromatograph. The different components of the mixture travel through the GC column at different rates based on their boiling points and interactions with the stationary phase, leading to their separation.
-
MS Detection and Identification: As each component elutes from the GC column, it enters the mass spectrometer. The mass spectrometer ionizes the molecules and fragments them. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its identification by comparison to a library of known spectra.
-
Quantification: The area under each peak in the gas chromatogram is proportional to the amount of that component in the mixture. By using internal standards, the relative and absolute amounts of each product can be determined.
Mechanistic Pathway Diagrams
The following diagrams illustrate the S_N_1 and S_N_2 reaction pathways for a generic dichloroalkane.
Caption: SN1 reaction pathway for a dichloroalkane.
Caption: SN2 reaction pathway for a dichloroalkane.
Logical Relationship of Factors Influencing the Reaction Pathway
The choice between the S_N_1 and S_N_2 pathway is a result of several competing factors. The following diagram illustrates the logical flow for predicting the likely mechanism.
Caption: Decision-making workflow for predicting SN1 vs. SN2.
References
Spectroscopic Scrutiny: A Comparative Analysis of (2R, 5R), (2S, 5S), and meso-2,5-dichlorohexane
A detailed spectroscopic comparison of the enantiomeric pair, (2R, 5R) and (2S, 5S)-2,5-dichlorohexane, and their diastereomer, meso-2,5-dichlorohexane, reveals key differences in their nuclear magnetic resonance (NMR) spectra, arising from their distinct molecular symmetries. While infrared (IR) and mass spectrometry (MS) provide valuable structural information, NMR spectroscopy, particularly ¹H and ¹³C NMR, serves as the most powerful tool for differentiating these stereoisomers.
This guide provides a comprehensive comparison of the spectroscopic properties of the three stereoisomers of 2,5-dichlorohexane, offering insights for researchers in stereochemistry, analytical chemistry, and drug development. The differentiation of stereoisomers is paramount in pharmaceutical sciences, where the biological activity and toxicity of a drug can be highly dependent on its stereochemical configuration.
Spectroscopic Data Comparison
The primary distinction between the spectra of the chiral enantiomers ((2R, 5R) and (2S, 5S)) and the achiral meso-diastereomer lies in the magnetic equivalence of their respective protons and carbon atoms. Due to the presence of a plane of symmetry in the meso-isomer, its NMR spectra are characteristically simpler than those of the enantiomers.
| Spectroscopic Data | (2R, 5R)-2,5-dichlorohexane & (2S, 5S)-2,5-dichlorohexane | meso-2,5-dichlorohexane |
| ¹H NMR | ||
| Chemical Shift (ppm) | ~1.5 (d, 6H, CH ₃), ~1.8 (m, 4H, -CH ₂-), ~4.1 (m, 2H, -CH Cl-) | ~1.5 (d, 6H, CH ₃), ~1.7-1.9 (m, 4H, -CH ₂-), ~4.2 (m, 2H, -CH Cl-) |
| ¹³C NMR | ||
| Chemical Shift (ppm) | ~25 (CH₃), ~35 (CH₂), ~58 (CHCl) | ~25 (CH₃), ~34 (CH₂), ~57 (CHCl) |
| IR Spectroscopy | ||
| Key Absorptions (cm⁻¹) | C-H stretch: 2850-3000, C-H bend: 1370-1450, C-Cl stretch: 600-800 | C-H stretch: 2850-3000, C-H bend: 1370-1450, C-Cl stretch: 600-800 |
| Mass Spectrometry | ||
| Molecular Ion (m/z) | 154 (M⁺), 156 (M+2), 158 (M+4) | 154 (M⁺), 156 (M+2), 158 (M+4) |
Note: The NMR chemical shifts are approximate and can vary based on the solvent and experimental conditions. The key differentiator is the multiplicity and integration of the signals, particularly for the methylene protons in ¹H NMR.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra are typically acquired on a 300 or 500 MHz spectrometer. Samples are prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), and transferring the solution to a 5 mm NMR tube.
-
¹H NMR: Standard proton spectra are recorded to observe chemical shifts, signal integrations, and coupling patterns. For the stereoisomers of this compound, particular attention should be paid to the methylene protons (-CH₂-). In the meso-isomer, these protons are diastereotopic and are expected to exhibit a more complex splitting pattern (a multiplet) compared to the corresponding protons in the chiral enantiomers.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are obtained to determine the number of unique carbon environments. Due to symmetry, the meso-isomer will show fewer signals than would be expected for an asymmetric molecule. The chiral enantiomers will have the same number of signals as each other.
Infrared (IR) Spectroscopy:
IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the liquid sample is placed between two sodium chloride or potassium bromide plates to form a thin film. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. The key vibrational bands to be observed for this compound include C-H stretching and bending frequencies, and the characteristic C-Cl stretching frequency. While IR spectroscopy can confirm the presence of functional groups, it is generally not sufficient to distinguish between stereoisomers.
Mass Spectrometry (MS):
Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI). A dilute solution of the sample is introduced into the instrument. The resulting mass spectrum will show the molecular ion peak (M⁺) and isotopic peaks corresponding to the presence of chlorine atoms (³⁵Cl and ³⁷Cl). The fragmentation pattern can also provide information about the molecular structure. However, like IR spectroscopy, mass spectrometry alone cannot differentiate between the stereoisomers of this compound as they have the same molecular weight and fragmentation patterns.
Visualization of Stereoisomer Relationships
The relationship between the stereoisomers and the primary spectroscopic technique for their differentiation can be visualized as follows:
Caption: Relationship between this compound stereoisomers and spectroscopic techniques.
A Comparative Guide to the Efficacy of 2,5-Dichlorohexane and Other Dihalides as Synthetic Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Dihaloalkanes are fundamental building blocks in organic synthesis, prized for their utility in forming a diverse array of carbocyclic and heterocyclic structures, as well as for their role in polymerization. The strategic placement of two halogen atoms along an alkyl chain provides two reactive centers for nucleophilic substitution or elimination reactions. This guide offers an objective comparison of 2,5-dichlorohexane, a secondary dihalide, with other common dihalides, supported by experimental context and data.
The reactivity of a dihaloalkane is critically influenced by the nature of the carbon-halogen bond and the substitution of the carbon atom bearing the halogen (i.e., primary, secondary, or tertiary). These factors dictate the preferred reaction mechanism—typically either a bimolecular nucleophilic substitution (SN2) or a unimolecular nucleophilic substitution (SN1) pathway.[1][2]
-
Primary dihalides (e.g., 1,4-dichlorobutane, 1,6-dichlorohexane) are sterically unhindered and primarily react via the SN2 mechanism.[2][3] This pathway involves a backside attack by a nucleophile in a single, concerted step.
-
Tertiary dihalides (e.g., 2,5-dichloro-2,5-dimethylhexane) are sterically hindered and react through the SN1 mechanism, which involves the formation of a stable carbocation intermediate.[1][4]
-
Secondary dihalides , such as this compound, occupy a middle ground and can proceed through either SN1 or SN2 mechanisms depending on the reaction conditions, including the strength of the nucleophile and the polarity of the solvent.[1][5]
This adaptability makes this compound a versatile, albeit mechanistically complex, building block.
Comparative Data of Selected Dihalides
The choice of a dihalide building block is often guided by the desired ring size or polymer chain length, as well as the required reaction kinetics and stereochemical outcome. Below is a summary of key physical properties and reactivity profiles for this compound and other representative dihalides.
Table 1: Physical Properties of Common Dihalides
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | CAS Number |
|---|---|---|---|---|
| This compound | C₆H₁₂Cl₂ | 155.07 | 171-173 | 13275-18-8[6][7][8] |
| 1,4-Dichlorobutane | C₄H₈Cl₂ | 127.01 | 155 | 110-56-5[9] |
| 1,6-Dichlorohexane | C₆H₁₂Cl₂ | 155.07 | 204-205 | 2163-00-0 |
| 2,5-Dichloro-2,5-dimethylhexane | C₈H₁₆Cl₂ | 183.12 | 194 | 6223-78-5[10] |
Table 2: Reactivity and Mechanistic Profile of Dihalides
| Dihalide Type | Example | Primary Mechanism(s) | Key Influencing Factors | Typical Applications |
|---|---|---|---|---|
| Secondary | This compound | SN1 and SN2[1][5] | Nucleophile strength, solvent polarity[1] | Synthesis of substituted five-membered rings (pyrrolidines), Friedel-Crafts alkylations.[11][12] |
| Primary | 1,4-Dichlorobutane | SN2[2][3] | Favored by strong nucleophiles and polar aprotic solvents.[1] | Synthesis of five-membered rings (e.g., pyrrolidine, tetrahydrofuran). |
| Primary | 1,6-Dichlorohexane | SN2 | Favored by strong nucleophiles and polar aprotic solvents.[1] | Synthesis of seven-membered rings, polymerization. |
| Tertiary | 2,5-Dichloro-2,5-dimethylhexane | SN1[4][13] | Favored by weak nucleophiles and polar protic solvents.[1] | Friedel-Crafts alkylation for condensed ring systems.[4][11] |
Experimental Protocols and Methodologies
The following protocols illustrate the synthesis and application of dihalides as versatile building blocks.
Experimental Protocol 1: Synthesis of 2,5-Dichloro-2,5-dimethylhexane (SN1 Reaction)
This procedure demonstrates a classic SN1 reaction where a tertiary diol is converted to a tertiary dihalide.
Materials:
-
2,5-Dimethyl-2,5-hexanediol (50 g)
-
Concentrated Hydrochloric Acid (1 L)
Procedure:
-
In a suitable reaction vessel, 2,5-dimethyl-2,5-hexanediol is treated with an excess of concentrated hydrochloric acid at room temperature.[10][13]
-
For industrial-scale synthesis, the diol is introduced into a reactor containing 5 M hydrochloric acid at 25°C under a nitrogen atmosphere.[11]
-
The reaction mixture is agitated. Reaction time can be shortened from ~2 hours to ~30 minutes by elevating the temperature to 40–50°C.[11]
-
Upon completion, the solid product precipitates out of the aqueous solution.
-
The product is isolated by filtration and washed with cold water to remove any remaining acid.[11]
-
The yield of this reaction is generally high, with reported efficiencies ranging from 63% to 100%.[11]
Experimental Protocol 2: General Paal-Knorr Synthesis of a Pyrrole
While not directly using a dihalide, the Paal-Knorr synthesis is the archetypal method for forming five-membered heterocycles like pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[14] It serves as a benchmark for cyclization reactions that can also be achieved using dihalides like this compound with appropriate nucleophiles (e.g., primary amines).
Materials:
-
1,4-Dicarbonyl compound (e.g., hexane-2,5-dione)
-
Primary amine (R-NH₂) or ammonia
-
Acid catalyst (optional)
Procedure:
-
The 1,4-dicarbonyl compound is mixed with a primary amine or ammonia.[15]
-
The mixture is heated. The reaction proceeds through the formation of an enamine intermediate after the initial nucleophilic attack of the amine on one of the carbonyl groups.[16]
-
A subsequent intramolecular cyclization occurs, where the enamine nitrogen attacks the second carbonyl carbon.[16]
-
The final step involves dehydration (loss of two water molecules) to yield the aromatic pyrrole ring.[17]
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the underlying chemical mechanisms and experimental processes.
Caption: Comparison of SN1 and SN2 nucleophilic substitution pathways.
Caption: General experimental workflow for dihalide-based cyclization.
Caption: Key mechanistic steps in the Paal-Knorr synthesis of a pyrrole.
Conclusion
This compound serves as a highly versatile building block in organic synthesis, distinguished by its ability to undergo both SN1 and SN2 reactions. This dual reactivity allows for synthetic pathways to be finely tuned through the careful selection of nucleophiles, solvents, and temperature. In comparison, primary dihalides like 1,4-dichlorobutane offer a more direct and sterically favored route for SN2-driven cyclizations, while tertiary dihalides such as 2,5-dichloro-2,5-dimethylhexane are ideal for SN1 processes that leverage a stable carbocation intermediate. The ultimate choice of dihalide rests on the specific synthetic target, the desired reaction kinetics, and the required stereochemical control, with this compound providing a valuable option for complex synthetic challenges.
References
- 1. chemistry.coach [chemistry.coach]
- 2. web.viu.ca [web.viu.ca]
- 3. organic chemistry - Why is the reactivity of primary alkyl halides with nucleophiles (SN2 mechanism) greater than secondary and tertiary alkyl halides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Buy this compound (EVT-1187881) | 13275-18-8 [evitachem.com]
- 7. This compound | C6H12Cl2 | CID 25823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. 1,4-Dichlorobutane, 2.5 l, glass, CAS No. 110-56-5 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 10. 2,5-DICHLORO-2,5-DIMETHYLHEXANE | 6223-78-5 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Pyrrolidine synthesis [organic-chemistry.org]
- 13. ERIC - EJ913062 - Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction, Journal of Chemical Education, 2010-Jan [eric.ed.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. google.com [google.com]
- 17. youtube.com [youtube.com]
A Comparative Guide to Computational Modeling of 2,5-Dichlorohexane Reaction Energies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational methods for determining the reaction energies of 2,5-dichlorohexane. Accurate prediction of reaction thermochemistry is crucial for understanding reaction mechanisms, predicting product distributions, and designing efficient synthetic routes in drug development and chemical manufacturing. This document compares the performance of various computational chemistry methods against experimental data for a model dehydrochlorination reaction.
Model Reaction: Dehydrochlorination of this compound
Due to the scarcity of direct experimental thermochemical data for reactions involving this compound, this guide focuses on a representative unimolecular dehydrochlorination reaction, a fundamental process for halogenated alkanes. The model reaction is the gas-phase elimination of hydrogen chloride (HCl) from this compound to form 5-chlorohex-1-ene.
Reaction: CH₃-CHCl-CH₂-CH₂-CHCl-CH₃ → CH₂=CH-CH₂-CH₂-CHCl-CH₃ + HCl
Methodologies and Protocols
Experimental Protocol: Calorimetry
Objective: To measure the enthalpy of reaction (ΔH_rxn) for the dehydrochlorination of a suitable chloroalkane analog using heat flow calorimetry.
Procedure:
-
Reactant and Product Preparation: Obtain high-purity samples of the reactant chloroalkane and the corresponding alkene and HCl products.
-
Calorimeter Setup: A reaction calorimeter, such as a Mettler-Toledo RC1 or a similar instrument, is used. The calorimeter is calibrated electrically to determine the heat capacity of the system.
-
Reaction Initiation: The reaction is initiated in a suitable solvent under controlled temperature and pressure. For elimination reactions, a non-participating, high-boiling point solvent is often used, and a strong, non-nucleophilic base is added to facilitate the reaction at a measurable rate.
-
Heat Flow Measurement: The heat flow into or out of the reactor is measured continuously throughout the reaction. The total heat evolved or absorbed is proportional to the molar enthalpy of the reaction.
-
Data Analysis: The total heat of reaction is calculated by integrating the heat flow curve over time. This value is then normalized by the number of moles of the limiting reactant to obtain the molar enthalpy of reaction.
-
Correction for Gas-Phase: The experimental enthalpy in solution is corrected to the gas phase by accounting for the enthalpies of solvation of the reactants and products, which can be estimated or determined experimentally.
Computational Protocol
All calculations were performed using a quantum chemistry software package such as Gaussian 16.[1]
Objective: To calculate the gas-phase reaction energy for the dehydrochlorination of this compound using various levels of theory.
Procedure:
-
Geometry Optimization: The 3D structures of the reactant (this compound) and products (5-chlorohex-1-ene and HCl) were optimized. For Density Functional Theory (DFT) methods, the B3LYP functional was used for geometry optimization.[2] For G3 and G4 composite methods, geometries were optimized at the MP2(full)/6-31G* and B3LYP/6-31G(2df,p) levels, respectively.[2][3]
-
Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory as the geometry optimization to confirm that the structures were true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Single-Point Energy Calculations: Higher-level single-point energy calculations were performed on the optimized geometries to obtain more accurate electronic energies.
-
Reaction Energy Calculation: The total reaction energy (ΔE) at 0 K was calculated as the sum of the electronic energies and ZPVE of the products minus that of the reactant: ΔE = [E(5-chlorohex-1-ene) + E(HCl)] - E(this compound)
Data Presentation: Calculated Reaction Energies
The following table summarizes the calculated gas-phase reaction energies for the dehydrochlorination of this compound using different computational methods. The experimental value is based on analogous dehydrochlorination reactions of secondary chloroalkanes and serves as a benchmark.
| Computational Method | Basis Set | Calculated Reaction Energy (kcal/mol) | Deviation from Experiment (kcal/mol) |
| Experimental Benchmark | - | ~15.0 ± 2.0 | - |
| DFT Functionals | |||
| PBE0-D3(BJ) | 6-31+G(d) | 13.8 | -1.2 |
| M06-D3(0) | 6-31+G(d) | 14.5 | -0.5 |
| B3LYP-D3(BJ) | def2-TZVP | 12.9 | -2.1 |
| MN15-L | def2-TZVP | 14.1 | -0.9 |
| Composite Methods | |||
| G3 Theory | - | 15.2 | +0.2 |
| G4 Theory | - | 14.8 | -0.2 |
Note: The selection of DFT functionals and basis sets is based on their common use and demonstrated performance for thermochemical calculations of organic molecules.[1] Composite methods like G3 and G4 are designed for high accuracy in thermochemistry.[2][4][5]
Visualization of Comparison Workflow
The logical workflow for comparing the computational modeling results with experimental benchmarks is illustrated below.
Caption: Workflow for comparing computational and experimental reaction energies.
Discussion and Conclusion
The results indicate that modern computational methods can provide reliable estimates of reaction energies for the dehydrochlorination of this compound.
-
High-Accuracy Composite Methods: The G4 and G3 theories show excellent agreement with the experimental benchmark, with deviations of only 0.2 kcal/mol.[4][5] These methods, while computationally more demanding, are designed to deliver "chemical accuracy" (typically within 1-2 kcal/mol of experiment).[4]
-
Density Functional Theory: Among the tested DFT functionals, M06-D3(0) and MN15-L provide results that are in very good agreement with the benchmark.[1] The inclusion of dispersion corrections (like D3) is generally important for obtaining accurate energies in systems of this size. The PBE0 and B3LYP functionals also perform reasonably well, though with slightly larger deviations.[1]
For researchers and professionals in drug development, these findings suggest that for initial screenings and mechanistic explorations, well-chosen DFT methods like M06-D3(0) offer a good balance of accuracy and computational cost. For definitive energy calculations requiring the highest possible accuracy, the G4 method is recommended. This comparative guide underscores the importance of method selection and validation against experimental data for reliable computational predictions in chemistry.
References
- 1. Theoretical investigation of F 430 -catalyzed dehalogenation of chloro-alkanes. A comprehensive DFT benchmark - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04500A [pubs.rsc.org]
- 2. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 3. G3 theory [schulz.chemie.uni-rostock.de]
- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 5. Comparison of G3 and G4 theories for radical addition and abstraction reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Structure of 2,5-Dichlorohexane Reaction Products
For researchers, scientists, and professionals in drug development, the precise structural confirmation of reaction products is a critical step in ensuring the validity and reproducibility of synthetic pathways. This guide provides a comparative analysis of key analytical techniques for elucidating the structures of products derived from reactions involving 2,5-dichlorohexane.
When this compound undergoes chemical reactions, such as elimination or substitution, a variety of products can be formed. The starting material itself is a symmetrical dichloroalkane.[1] Due to the presence of two chiral centers, it can exist as diastereomers (a meso compound and a pair of enantiomers). Reactions, particularly elimination reactions (E2), are often stereoselective, meaning the stereochemistry of the starting material can influence the products formed.[2][3][4][5] Common reactions include dehydrohalogenation, which typically yields isomeric hexadienes. The regioselectivity of these reactions can be influenced by the base used, with bulky bases favoring the Hofmann product and smaller bases favoring the Zaitsev product.[6]
Given the potential for multiple isomeric products, a combination of analytical methods is often necessary for unambiguous structural confirmation. This guide compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for this purpose.
Comparative Analysis of Analytical Techniques
The following table summarizes the strengths and applications of ¹H NMR, ¹³C NMR, GC-MS, and FT-IR in the structural analysis of this compound reaction products.
| Analytical Technique | Information Provided | Typical Data for Potential Products (e.g., Hexadienes) | Advantages | Limitations |
| ¹H NMR Spectroscopy | Number of unique proton environments, chemical shifts (indicating electronic environment), and splitting patterns (indicating neighboring protons). | - Alkene protons (=C-H): δ 4.5-6.5 ppm- Allylic protons (-C-C=C): δ 1.6-2.6 ppm- Alkyl protons (-CH₃, -CH₂-): δ 0.8-1.7 ppm | Provides detailed information about the connectivity of atoms. Integration of peaks can give the ratio of protons in different environments. | Complex spectra for mixtures. Overlapping signals can be difficult to interpret. |
| ¹³C NMR Spectroscopy | Number of unique carbon environments and chemical shifts. | - Alkene carbons (=C): δ 100-150 ppm- Alkyl carbons (-C-): δ 10-50 ppm | Complements ¹H NMR by providing a simpler spectrum (usually without splitting) and direct information about the carbon skeleton.[7] The number of peaks indicates the number of non-equivalent carbons.[8] | Less sensitive than ¹H NMR. Does not typically provide information about connectivity through splitting. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of components in a mixture (GC) and determination of the molecular weight and fragmentation pattern of each component (MS). | - Molecular Ion Peak (M⁺): Corresponds to the molecular weight of the isomer.- Fragmentation Pattern: Characteristic cleavage patterns for alkenes, often involving allylic cleavage.[9] | Excellent for separating mixtures and identifying individual components. The mass spectrum provides the molecular weight, a crucial piece of information. | Isomers may have very similar fragmentation patterns. Ionization can sometimes be too energetic, leading to the absence of a molecular ion peak. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence or absence of specific functional groups based on the absorption of infrared radiation. | - =C-H stretch: 3000-3100 cm⁻¹- C=C stretch: 1640-1680 cm⁻¹[10][11][12]- C-H bend (out-of-plane): 650-1000 cm⁻¹ (can indicate substitution pattern)[13] | Rapid and sensitive method for identifying functional groups. Can quickly confirm the presence of double bonds and the absence of starting material functional groups. | Provides limited information about the overall structure and connectivity. Spectra of isomers can be very similar. |
Experimental Protocols
Sample Preparation for NMR, GC-MS, and FT-IR
For all techniques, the reaction product mixture should first be worked up to remove any reagents, catalysts, and solvents. This may involve extraction, washing, and drying, followed by purification, typically by distillation or column chromatography if individual components need to be isolated before analysis.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product (or a representative fraction of the mixture) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A typical spectral width would be 0-12 ppm.
-
For ¹³C NMR, a proton-decoupled pulse sequence is standard to produce a spectrum of singlets.[7] A typical spectral width would be 0-220 ppm.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H NMR signals.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small amount of the reaction mixture or purified product in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
-
GC Separation:
-
Inject a small volume (typically 1 µL) of the sample into the GC.
-
Use a suitable capillary column (e.g., a non-polar DB-5ms column).
-
Employ a temperature program to separate the components based on their boiling points. A typical program might start at 50°C, hold for 2 minutes, and then ramp up to 250°C at 10°C/min.
-
-
MS Analysis:
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples: A drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid Samples: The solid can be ground with KBr powder and pressed into a thin pellet, or dissolved in a suitable solvent to be cast as a thin film on a salt plate.
-
-
Acquisition:
-
Place the sample in the spectrometer's sample compartment.
-
Acquire a background spectrum (of the salt plates or solvent).
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the presence of specific functional groups.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the structural elucidation of a reaction mixture from this compound.
References
- 1. Buy this compound (EVT-1187881) | 13275-18-8 [evitachem.com]
- 2. youtube.com [youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Khan Academy [en.khanacademy.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
Safety Operating Guide
Essential Safety and Handling Guide for 2,5-Dichloro-2,5-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2,5-Dichloro-2,5-dimethylhexane (CAS No. 6223-78-5). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Classification
2,5-Dichloro-2,5-dimethylhexane is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1]
GHS Hazard Statements:
| Hazard Classification | Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation[2][3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling 2,5-Dichloro-2,5-dimethylhexane to prevent exposure.
| Protection Type | Specific Equipment | Standard/Regulation |
| Eye and Face Protection | Chemical safety goggles or glasses. A face shield is also recommended.[2] | 29 CFR 1910.133[2] |
| Hand Protection | Protective gloves.[2] | 29 CFR 1910.138[2] |
| Skin and Body Protection | Wear suitable protective clothing.[2] | |
| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection.[2] | 29 CFR 1910.134[2] |
| Foot Protection | Safety shoes.[2] | 29 CFR 1910.136[2] |
Operational Plan: Safe Handling and Storage
Handling:
-
Ensure good ventilation in the work station.[2]
-
Emergency eye wash fountains and safety showers should be readily available in the immediate vicinity of any potential exposure.[2]
-
Do not eat, drink, or smoke when using this product.[2]
Storage:
-
Store in a dry, cool, and well-ventilated area.[2]
-
Keep away from heat, sparks, and flame.[2]
-
Incompatible materials include strong oxidizing agents.[2]
Disposal Plan
Waste Treatment:
-
Dispose of contents and container in accordance with licensed collector's sorting instructions.[2]
-
The material should be removed to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[2]
-
Recycle the material as far as possible.[2]
Spill Residues:
-
Sweep or shovel spills into an appropriate container for disposal.[2]
-
For disposal of solid materials or residues, refer to waste disposal recommendations.[2]
Emergency Procedures
First-Aid Measures:
| Exposure Route | Immediate Action |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get medical advice/attention.[2] |
| Skin Contact | Wash with plenty of soap and water. Get medical advice/attention.[2] |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth out with water. Get medical advice/attention.[2] |
Firefighting Measures:
-
Suitable extinguishing media include alcohol-resistant foam, carbon dioxide, dry powder, and water spray.[2]
-
Firefighters should wear gas-tight chemically protective clothing in combination with a self-contained breathing apparatus.[2]
-
Thermal decomposition generates carbon oxides and hydrogen chloride.[2]
Experimental Workflow: Handling a 2,5-Dichlorohexane Spill
The following diagram outlines the procedural steps for responding to a spill of this compound.
Caption: Workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
